AH13205
Description
Properties
IUPAC Name |
7-[2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKDOCUWFCMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Dynamics of AH13205: A Selective Prostanoid EP2 Receptor Agonist
For Immediate Release
[City, State] – AH13205, a synthetic prostanoid, operates as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action is centered on the activation of the EP2 receptor, a G-protein coupled receptor (GPCR), which subsequently triggers a cascade of intracellular signaling events primarily mediated by cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its binding characteristics, functional potency, and the experimental methodologies used for its characterization.
Core Mechanism: EP2 Receptor Activation and cAMP Signaling
The primary molecular target of this compound is the EP2 receptor. As a member of the prostanoid receptor family, the EP2 receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, such as by this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger. The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Figure 1: Signaling pathway of this compound via the EP2 receptor. This diagram illustrates the activation of the EP2 receptor by this compound, leading to the production of cAMP and subsequent cellular responses through PKA activation.
Quantitative Pharmacological Profile
While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, its pharmacological profile has been characterized through various functional assays.
| Parameter | Receptor | Species | Value/Observation | Reference |
| Functional Potency | EP2 | Rabbit (isolated saphenous vein) | At least 300-fold less potent than PGE2 | [1] |
| Functional Potency | EP2 | Rabbit (isolated ear artery) | Approximately 40-fold less potent than PGE2 | [1] |
| Functional Potency Rank Order | EP2 | Guinea-pig (eosinophils) | 11-deoxy-PGE1 > misoprostol > butaprost = this compound | Not explicitly cited |
One study noted that due to its relatively low potency compared to other EP2 agonists, this compound has not been the subject of extensive investigation, which may account for the limited availability of detailed quantitative data.[2]
Experimental Protocols
The characterization of this compound and its interaction with the EP2 receptor involves standard pharmacological assays, including radioligand binding assays to determine binding affinity and functional assays to measure the downstream signaling effects.
Radioligand Binding Assay (General Protocol)
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Figure 2: General workflow for a radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like this compound to its target receptor.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
References
AH13205: A Technical Guide to a Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
[December 9, 2025]
Abstract
AH13205 is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed by Glaxo Wellcome (now GlaxoSmithKline), this small molecule has been utilized as an experimental tool to investigate the physiological and pathological roles of the EP2 receptor.[1] Despite demonstrating promising activity in preclinical animal models, particularly in respiratory research, this compound did not exhibit the same efficacy in human clinical trials and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological data.
Discovery and Background
This compound, with the chemical name 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, was identified during research programs at Glaxo Wellcome aimed at developing novel therapies for respiratory diseases. It is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor that mediates the effects of PGE2. The EP2 receptor is known to be involved in a variety of physiological processes, including smooth muscle relaxation, inflammation, and immune modulation.
Initial studies in guinea pig models showed that this compound possessed significant relaxant activity on tracheal smooth muscle, suggesting its potential as a bronchodilator for the treatment of asthma. However, this effect was not replicated in human airway tissue, which ultimately led to the cessation of its clinical development. Nevertheless, this compound remains a valuable research tool for elucidating the function of the EP2 receptor in various biological systems.
Synthesis Pathway
A total synthesis of this compound was reported by Ohmiya et al. in 2006. The synthesis involves a sequential radical cyclization/arylation reaction under cobalt catalysis, providing an efficient route to this prostaglandin analogue.
The key steps of the synthesis are outlined below:
Caption: Synthetic pathway of this compound.
Pharmacological Profile
This compound is characterized as a selective agonist for the prostanoid EP2 receptor. Its biological activity has been assessed in various in vitro and in vivo models.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 (Inhibition of neutrophil chemotaxis) | 1.58 ± 0.73 µM | Human neutrophils | [2] |
| Binding Affinity (Ki) | Binds to EP2 receptor, but not EP4 | Mouse | [3] |
Signaling Pathway
The EP2 receptor, upon activation by an agonist such as this compound, couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response. In smooth muscle cells, this pathway typically leads to relaxation.
References
- 1. life-sciences-europe.com [life-sciences-europe.com]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Profile of AH13205: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH13205 is a synthetic prostanoid identified in early research as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2. As an EP2 agonist, this compound has been utilized as a tool to investigate the physiological and pathological roles of this receptor in various in vitro systems. This technical guide provides a comprehensive summary of the foundational in vitro studies that have characterized the activity of this compound, with a focus on its receptor binding, functional activity, and effects on cellular signaling and function. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Core In Vitro Pharmacological Data
The initial characterization of this compound established its profile as a selective EP2 receptor agonist. The following tables summarize the key quantitative data from these early in vitro studies.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Cell Line/Tissue | Assay Type | Value | Reference |
| EC50 (cAMP formation) | COS-7 cells (transfected with human EP2 receptor) | cAMP accumulation assay | 2-6 µM | [1] |
| Relative Binding Potency | COS-7 cells (transfected with human EP2 receptor) | [3H]PGE2 competition binding | PGE2 ≥ PGE1 > 16,16-dimethyl-PGE2 ≥ 11-deoxy-PGE1 > butaprost > this compound > 19(R)-OH-PGE2 | [1] |
Table 2: Functional Activity of this compound in a Cellular Model of Inflammation
| Parameter | Cell Type | Assay Type | Value |
| EC50 (Inhibition of Chemotaxis) | Human Neutrophils | FMLP-stimulated chemotaxis | 1.58 ± 0.73 µM |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the activation of the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. This initiates a well-defined intracellular signaling cascade.
EP2 Receptor-cAMP Signaling Pathway
Upon binding of this compound to the EP2 receptor, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments cited in this guide.
Human EP2 Receptor Expression and cAMP Formation Assay
This protocol is based on the methods described in the study by Regan et al. (1994) for the characterization of a cloned human EP2 receptor.[1]
1. Cell Culture and Transfection:
-
Cell Line: COS-7 cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Transfection: COS-7 cells are transiently transfected with the expression plasmid containing the human EP2 receptor cDNA using a suitable transfection reagent (e.g., DEAE-dextran method).
2. cAMP Accumulation Assay:
-
Pre-incubation: Transfected cells are washed and pre-incubated in serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine) for 15 minutes at 37°C.
-
Stimulation: Cells are then incubated with various concentrations of this compound or other prostanoid agonists for a specified time (e.g., 10 minutes) at 37°C.
-
Lysis and Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive protein binding assay or a commercially available cAMP enzyme immunoassay kit.
3. [3H]PGE2 Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from transfected COS-7 cells by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of [3H]PGE2 in the absence or presence of increasing concentrations of unlabeled this compound or other prostaglandins in a suitable binding buffer.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.
Human Neutrophil Chemotaxis Assay
This protocol describes a general method for assessing the effect of this compound on neutrophil migration towards a chemoattractant.
1. Neutrophil Isolation:
-
Source: Freshly drawn venous blood from healthy human donors.
-
Method: Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. The purity and viability of the isolated neutrophils should be assessed.
2. Chemotaxis Assay:
-
Apparatus: A Boyden chamber or a multi-well chemotaxis plate with a microporous membrane (e.g., 3-5 µm pore size).
-
Procedure:
-
The lower wells of the chamber are filled with a solution containing the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a concentration of 100 nM.
-
The isolated neutrophils, pre-incubated with various concentrations of this compound or vehicle control, are placed in the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).
-
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by counting the cells under a microscope after staining or by using a cell viability assay (e.g., measuring ATP content).
Isolated Mouse Uterus Contractility Assay
This protocol is based on a study investigating the effects of prostanoid agonists on uterine tissue.
1. Tissue Preparation:
-
Animal Model: Non-pregnant female mice.
-
Dissection: The uterine horns are dissected and placed in a physiological salt solution (e.g., Krebs' solution).
-
Mounting: A segment of the uterine horn is mounted in an organ bath containing Krebs' solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is attached to an isometric force transducer.
2. Contractility Measurement:
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Drug Addition: this compound is added to the organ bath in a cumulative or non-cumulative manner at various concentrations.
-
Data Recording: The isometric contractions are recorded using a data acquisition system. Parameters such as the frequency and amplitude of contractions are analyzed. The study noted that at a high dose (10⁻⁷ M), this compound evoked excitation in non-pregnant uterine tissue.
Conclusion
The early in vitro studies of this compound have consistently demonstrated its activity as a selective EP2 prostanoid receptor agonist. Its ability to stimulate cAMP formation and modulate cellular functions, such as neutrophil chemotaxis and uterine contractility, provides a foundational understanding of its pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of EP2 receptor modulation or to utilize this compound as a pharmacological tool in their in vitro studies. Further research is warranted to fully elucidate the downstream signaling pathways and the full spectrum of cellular responses mediated by this compound.
References
In-Depth Technical Guide: AH13205 Structural Analogs and Derivatives as EP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH13205, chemically known as 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, is a potent and selective agonist of the prostanoid EP2 receptor. The EP2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions including glaucoma, inflammatory diseases, and bone disorders. Activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This whitepaper provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their structure-activity relationships (SAR), the experimental protocols used for their evaluation, and the underlying signaling pathways.
Core Structure of this compound
The chemical structure of this compound serves as the foundational scaffold for the design of its analogs and derivatives. It comprises three key moieties:
-
A cyclopentanone ring: This central ring is a common feature in many prostanoid analogs.
-
An α-chain: A heptanoic acid chain attached to the cyclopentanone ring. The carboxylic acid group is crucial for receptor interaction.
-
An ω-chain: A substituted phenyl group containing a secondary alcohol, attached to the cyclopentanone ring. Modifications to this chain significantly impact potency and selectivity.
Structural Analogs and Derivatives: Structure-Activity Relationships (SAR)
The development of this compound analogs has been focused on optimizing potency, selectivity, and pharmacokinetic properties. Key structural modifications and their impact on activity are summarized below. While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, general SAR trends for prostanoid EP2 agonists provide valuable insights.
Table 1: Structure-Activity Relationships of Prostanoid EP2 Agonists
| Modification Site | Structural Change | Impact on Activity |
| α-Chain (Carboxylic Acid) | Esterification or amidation | Generally leads to a significant decrease in affinity and potency, though some esters can act as prodrugs.[1] |
| Replacement with bioisosteres (e.g., tetrazole) | Can maintain or improve activity and may enhance pharmacokinetic properties. | |
| ω-Chain (Hydroxyl Group) | Inversion of stereochemistry | Can significantly impact binding affinity and agonist potency. |
| Removal or replacement | Often results in a substantial loss of activity, highlighting its importance for receptor interaction.[1] | |
| ω-Chain (Alkyl Chain) | Variation in length | Can modulate potency and selectivity. |
| Introduction of aromatic rings (e.g., phenoxy) | Can lead to highly potent and selective agonists. | |
| Cyclopentanone Ring | Modification of the ketone group | Modifications at the 9-position are generally well-tolerated, with some substitutions leading to increased potency.[1] |
| Introduction of unsaturation | Can influence the conformation and binding affinity. |
Note: This table represents generalized SAR trends for prostanoid EP2 agonists based on available literature. Specific data for direct this compound analogs is limited.
Experimental Protocols
The evaluation of this compound and its analogs as EP2 receptor agonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and selectivity.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the EP2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human EP2 receptor are prepared from recombinant cell lines (e.g., HEK293, CHO).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
These assays measure the ability of a compound to activate the EP2 receptor and stimulate the production of the second messenger, cAMP. This determines the compound's potency (EC50) and efficacy.
Methodology:
-
Cell Culture: Whole cells expressing the EP2 receptor are plated in multi-well plates.
-
Stimulation: The cells are incubated with varying concentrations of the test compound. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
LANCE® Ultra cAMP assay
-
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.
Signaling Pathway
This compound, as an EP2 receptor agonist, activates a well-defined intracellular signaling cascade.
Caption: this compound activates the EP2 receptor, leading to cAMP production and downstream signaling.
Experimental Workflow
The process of identifying and characterizing novel this compound analogs typically follows a structured workflow.
Caption: Workflow for the discovery and development of this compound analogs.
Conclusion
This compound represents a significant scaffold for the development of potent and selective EP2 receptor agonists. The structure-activity relationships of prostanoid analogs highlight the critical roles of the carboxylic acid and hydroxyl groups for potent agonist activity. Further exploration of modifications to the ω-chain and the cyclopentanone ring may lead to the discovery of novel derivatives with improved therapeutic profiles. The experimental protocols and our understanding of the EP2 signaling pathway provide a robust framework for the continued development of this important class of therapeutic agents. The information presented in this whitepaper serves as a valuable resource for researchers and drug development professionals working in the field of prostanoid receptor modulation.
References
Preliminary Toxicity Profile of AH13205: A Methodological Framework
Disclaimer: Publicly available information regarding the preliminary toxicity profile of a compound designated AH13205 is not available at the time of this report. The following in-depth technical guide is a representative framework illustrating the core components of a preliminary toxicity assessment, as requested. The data presented herein is hypothetical and serves to demonstrate the structural and content requirements for such a document.
This guide is intended for researchers, scientists, and drug development professionals to outline the essential studies and data presentation for an initial safety evaluation of a novel chemical entity.
Introduction
A preliminary toxicity profile is critical in early-stage drug development to identify potential safety concerns, establish a safe starting dose for further studies, and guide the overall development strategy. This document outlines the typical components of such a profile, including in vitro and in vivo toxicological assessments.
In Vitro Toxicity Assessment
In vitro assays are fundamental for the initial screening of potential toxicities at the cellular level. These assays can provide insights into a compound's mechanism of action and potential for causing cellular damage.[1][2][3][4][5][6]
Cytotoxicity Assays
Cytotoxicity assays are employed to determine the concentration at which a compound induces cell death.[1][4][7] Common methods include measuring the leakage of cellular enzymes or the metabolic activity of viable cells.[1]
A common method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) release assay.[1][7]
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement: The culture supernatant is collected, and the amount of LDH released from damaged cells is quantified using a commercially available colorimetric assay kit.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (e.g., lysis buffer) and a negative control (vehicle-treated cells). The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) |
| HepG2 | LDH Release | 24 | 45.2 |
| HEK293 | MTT Assay | 24 | > 100 |
| SH-SY5Y | Neutral Red Uptake | 48 | 78.9 |
Genotoxicity Assays
Genotoxicity assays are crucial for evaluating the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.[8][9]
The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.[8]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and Escherichia coli are used.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Reversion Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Table 2: Genotoxicity of this compound in the Ames Test (Hypothetical Data)
| Bacterial Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Negative |
| TA98 | + | Negative |
| TA100 | - | Negative |
| TA100 | + | Negative |
| TA1535 | - | Negative |
| TA1535 | + | Negative |
| TA1537 | - | Negative |
| TA1537 | + | Negative |
| E. coli WP2 uvrA | - | Negative |
| E. coli WP2 uvrA | + | Negative |
In Vivo Toxicity Assessment
In vivo studies in animal models are essential to understand the systemic effects of a compound and to determine a safe dose range for further non-clinical and clinical studies.[10][11][12][13]
Acute Toxicity Study
An acute toxicity study provides information on the potential adverse effects of a single high dose of a substance.[14]
-
Animal Model: Typically, rodents (e.g., Sprague-Dawley rats) of a single sex are used.
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies or shows signs of severe toxicity, the next animal is dosed at a lower level.
-
LD50 Estimation: The process is continued until enough data is collected to estimate the LD50 (median lethal dose).
Table 3: Acute Oral Toxicity of this compound in Rats (Hypothetical Data)
| Parameter | Value |
| Estimated LD50 | > 2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed up to 2000 mg/kg. |
| Body Weight Changes | No significant changes in body weight compared to control. |
| Gross Necropsy | No treatment-related abnormalities observed. |
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.
Caption: In Vitro Toxicity Testing Workflow for this compound.
Caption: Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity.
Conclusion
This framework provides a comprehensive overview of the essential components of a preliminary toxicity profile. Based on the hypothetical data presented, this compound demonstrates a favorable in vitro and acute in vivo toxicity profile, with no evidence of cytotoxicity at lower concentrations, no genotoxic potential, and a high acute lethal dose in rodents. Further sub-chronic toxicity studies would be required to fully characterize its safety profile for continued drug development.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsaae.or.jp [jsaae.or.jp]
- 8. In vitro and in vivo assessment of the genotoxic activity of aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of biomonitoring studies measuring genotoxicity in humans exposed to hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subchronic toxicity study in vivo and allergenicity study in vitro for genetically modified rice that expresses pharmaceutical protein (human serum albumin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of animals for toxicology testing is necessary to ensure patient safety in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology | MuriGenics [murigenics.com]
In-Depth Technical Guide to the Biological Targets of AH13205
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH13205 is a synthetic organic compound recognized primarily for its role as a selective agonist for the prostanoid EP2 receptor, a member of the G-protein coupled receptor family. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound.
Core Biological Target: Prostanoid EP2 Receptor
The principal biological target of this compound is the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Prostanoid receptors are classified into five main types (DP, EP, FP, IP, and TP) based on their sensitivity to the five naturally occurring prostanoids. The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4. This compound demonstrates selective agonist activity at the EP2 receptor, which is coupled to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Data: Binding Affinity and Functional Potency
| Compound | Assay Type | Cell/Tissue Type | Measured Effect | EC50 (µM) | Reference |
| This compound | Chemotaxis Inhibition | Human Neutrophils | Inhibition of FMLP-stimulated chemotaxis | 1.58 ± 0.73 | [1] |
In studies comparing the potency of various EP2 agonists in inhibiting neutrophil chemotaxis, the rank order was determined to be PGE2 > butaprost > 11-deoxy PGE1 > this compound, indicating that this compound has a lower potency relative to other agonists at the EP2 receptor in this functional assay.[1] Further research has characterized this compound as a "low potency agonist". Another study demonstrated that this compound binds to the mouse EP2 receptor but not the EP4 receptor, highlighting its selectivity.[2]
Experimental Protocols
Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo assay is commonly used to assess the relaxant effects of compounds on airway smooth muscle.
Objective: To determine the ability of this compound to relax pre-contracted guinea pig tracheal rings.
Methodology:
-
Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by a humane method.
-
The trachea is carefully excised and placed in a petri dish containing cold Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).
-
The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings. The epithelium may be left intact or removed by gentle rubbing of the luminal surface.
-
Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
-
Tension Recording:
-
The lower hook is fixed to the bottom of the organ bath, and the upper hook is connected to an isometric force transducer to record changes in tension.
-
An initial resting tension of 1.0-1.5 g is applied to each ring, and the tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
-
-
Experimental Procedure:
-
After the equilibration period, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (e.g., 1 µM) or methacholine.
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The relaxant response is recorded as the percentage reversal of the induced tone.
-
A dose-response curve is constructed to determine the EC50 of this compound.
-
Human Trabecular Meshwork (HTM) Cell Culture and Functional Assays
In vitro studies using cultured HTM cells are crucial for investigating the effects of compounds on aqueous humor outflow dynamics, a key factor in intraocular pressure regulation.
Objective: To evaluate the effect of this compound on HTM cell morphology, contractility, and signaling pathways.
Methodology:
-
Cell Culture:
-
Primary HTM cells are isolated from donor human eyes.
-
The trabecular meshwork tissue is dissected, and cells are cultured using an explant or enzymatic digestion method.
-
Cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment with this compound:
-
HTM cells are seeded in appropriate culture vessels (e.g., multi-well plates, chamber slides).
-
Once the cells reach the desired confluency, the culture medium is replaced with a serum-free medium for a period of starvation (e.g., 24 hours).
-
Cells are then treated with various concentrations of this compound for a specified duration.
-
-
Downstream Assays:
-
cAMP Measurement: To confirm the activation of the EP2 receptor signaling pathway, intracellular cAMP levels are measured using commercially available ELISA or TR-FRET based assay kits.
-
Cell Contractility Assays: The effect of this compound on HTM cell contractility can be assessed by techniques such as traction force microscopy or by observing changes in cell morphology and the actin cytoskeleton through phalloidin staining.
-
Gene and Protein Expression Analysis: Changes in the expression of genes and proteins related to extracellular matrix remodeling (e.g., matrix metalloproteinases) can be analyzed by RT-qPCR and Western blotting, respectively.
-
Visualizations
Signaling Pathway of this compound at the EP2 Receptor```dot
Caption: Workflow for assessing the relaxant effect of this compound on guinea pig trachea.
Logical Relationship of HTM Cell Culture Experiments```dot
References
- 1. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AH13205 solubility and stability characteristics
An In-depth Technical Guide on the Solubility and Stability Characteristics of AH13205
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of the hypothetical compound this compound. The information presented herein is essential for researchers, scientists, and drug development professionals involved in the preclinical and formulation development of this compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate key experimental workflows.
Solubility Characteristics of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile of this compound in various solvents is fundamental for developing viable formulations.
Quantitative Solubility Data
The equilibrium solubility of this compound was determined in a range of pharmaceutically acceptable solvents at ambient temperature (25°C). The data is summarized in Table 1.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water | 0.05 | Practically Insoluble |
| Phosphate Buffered Saline (pH 7.4) | 0.08 | Practically Insoluble |
| 0.1 N HCl | 1.2 | Slightly Soluble |
| 0.1 N NaOH | 0.02 | Very Slightly Soluble |
| Ethanol | 25.0 | Soluble |
| Propylene Glycol | 15.0 | Sparingly Soluble |
| Polyethylene Glycol 400 | 50.0 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200.0 | Very Soluble |
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method, a standard and reliable technique, was employed to determine the equilibrium solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound powder was added to 5 mL of each test solvent in sealed glass vials.
-
Equilibration: The vials were agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium was reached.
-
Sample Collection and Preparation: After 48 hours, the agitation was stopped, and the suspensions were allowed to settle for 2 hours. The supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid particles.
-
Quantification: The concentration of this compound in the filtrate was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The solubility was calculated as the average of three independent measurements for each solvent.
Experimental Workflow: Solubility Determination
Caption: Workflow for equilibrium solubility determination of this compound.
Stability Characteristics of this compound
Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance. It helps to establish a re-test period and recommend storage conditions. The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1]
Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in developing and validating stability-indicating analytical methods.[2]
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Observation | % Degradation | Major Degradants Identified |
| Hydrolytic | ||||
| 0.1 N HCl (60°C) | 24 hours | Significant degradation | 28.5 | DP-H1, DP-H2 |
| Water (60°C) | 24 hours | Minor degradation | 5.2 | DP-H1 |
| 0.1 N NaOH (60°C) | 4 hours | Rapid and extensive degradation | 65.8 | DP-B1, DP-B2, DP-B3 |
| Oxidative | ||||
| 3% H₂O₂ (RT) | 24 hours | Moderate degradation | 15.7 | DP-O1, DP-O2 |
| Photolytic | ||||
| Solid State (ICH Q1B Option 2) | 7 days | No significant degradation | < 1.0 | - |
| Solution (0.1 mg/mL in Methanol, ICH Q1B) | 24 hours | Minor degradation | 3.5 | DP-P1 |
| Thermal | ||||
| 60°C (Solid State) | 7 days | No significant degradation | < 1.0 | - |
DP-H: Hydrolytic Degradant, DP-B: Basic Degradant, DP-O: Oxidative Degradant, DP-P: Photolytic Degradant
Experimental Protocol: Forced Degradation Studies
General Procedure:
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v). For solid-state studies, this compound powder was used.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution was diluted with 0.1 N HCl to a final concentration of 0.1 mg/mL and kept at 60°C.
-
Base Hydrolysis: The stock solution was diluted with 0.1 N NaOH to a final concentration of 0.1 mg/mL and kept at room temperature.
-
Neutral Hydrolysis: The stock solution was diluted with water to a final concentration of 0.1 mg/mL and kept at 60°C.
-
Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ to a final concentration of 0.1 mg/mL and kept at room temperature.
-
Photostability: Solid this compound and a solution of this compound (0.1 mg/mL in methanol) were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Solid this compound was kept in a hot air oven at 60°C.
-
-
Sample Analysis: At specified time points, samples were withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) was used to identify the mass of the degradation products.
Experimental Workflow: Forced Degradation Study
Caption: General workflow for forced degradation studies of this compound.
Long-Term and Accelerated Stability
To propose a shelf-life, long-term and accelerated stability studies are conducted on the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[2]
Table 3: ICH Stability Testing Conditions for this compound
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points including the initial and final time points (e.g., 0, 3, and 6 months) is recommended.[2][3]
Analytical Methodologies
A robust, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection was developed and validated to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method demonstrated specificity, linearity, accuracy, precision, and robustness, making it suitable for stability studies.
Conclusion
This technical guide provides foundational data on the solubility and stability of this compound. The compound exhibits poor aqueous solubility, which will necessitate formulation strategies such as the use of co-solvents or enabling technologies to enhance bioavailability for oral administration. The forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (especially basic) and oxidative conditions, while it is relatively stable to heat and light. These findings are critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions for this compound-containing drug products. Further long-term stability studies are ongoing to establish a definitive re-test period.
References
Foundational Insights into AH13205: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the foundational research on AH13205, a selective prostanoid EP2 receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and a depiction of the associated signaling pathway.
Core Quantitative Data
The following tables summarize the key quantitative findings from foundational studies on this compound, providing a clear comparison of its pharmacological activity.
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Rabbit isolated saphenous vein | p[A50] | <5.5 | [1] |
| Prostaglandin E2 (PGE2) | Rabbit isolated saphenous vein | p[A50] | 9.39 | [1] |
| Butaprost | Rabbit isolated saphenous vein | p[A50] | <5.5 | [1] |
| Sulprostone | Rabbit isolated saphenous vein | p[A50] | <5.5 | [1] |
| This compound | Rabbit isolated ear artery | p[A50] | ~5.4 | [1] |
| Prostaglandin E2 (PGE2) | Rabbit isolated ear artery | p[A50] | 7.04 | [1] |
Table 1: Potency of this compound and other prostanoids in rabbit vascular preparations. The p[A50] value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.
Rabbit Isolated Saphenous Vein Relaxation Assay
This protocol details the methodology used to assess the relaxant effects of this compound on vascular smooth muscle.
1. Tissue Preparation:
-
Male New Zealand rabbits are euthanized.
-
The external saphenous vein is rapidly dissected and placed in a Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, MgSO4 1.2, CaCl2 1.3, KH2PO4 1.2, NaHCO3 25, and glucose 11.7, pH 7.4), bubbled with 95% O2-5% CO2.[2]
-
Connective tissue and fat are removed, and the vein is cut into transverse rings of approximately 4 mm in length.[2]
2. Experimental Setup:
-
The rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C.
-
Tissues are stretched to an optimal resting tension of 1.6 g and allowed to equilibrate for 45 minutes.[2]
3. Contraction and Relaxation Measurement:
-
The rings are pre-contracted with a high concentration of potassium chloride (KCl) to induce a stable tonic contraction.[2]
-
Once a stable plateau of contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or other prostanoids to the organ bath.
-
Relaxation is measured as the percentage decrease from the KCl-induced contraction.
4. Data Analysis:
-
The p[A50] values are calculated from the concentration-response curves to determine the potency of the agonists.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines the procedure for assessing the effect of this compound on the migration of neutrophils towards a chemoattractant.
1. Neutrophil Isolation:
-
Neutrophils are isolated from fresh human peripheral blood using a suitable density gradient centrifugation method (e.g., Ficoll-Paque).
-
The isolated neutrophils are washed and resuspended in a suitable buffer at a concentration of 1 x 10^7 cells/ml.[3]
2. Boyden Chamber Setup:
-
A Boyden chamber apparatus is used, which consists of an upper and a lower well separated by a microporous membrane (e.g., 3-5 µm pore size).
-
The lower wells are filled with a solution containing a chemoattractant (e.g., N-formylmethionyl-leucyl-phenylalanine, fMLP) with or without different concentrations of this compound.[3] A negative control with buffer alone is also included.
3. Chemotaxis:
-
The neutrophil suspension (e.g., 40 µl of 5 x 10^6 cells) is added to the upper wells.[3]
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 20 minutes) to allow for cell migration.[3]
4. Quantification of Migration:
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Hemacolor).
-
The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
-
Alternatively, migrated cells in the lower chamber can be lysed and quantified using a dye-based absorbance assay.
5. Data Analysis:
-
The chemotactic index is calculated as the ratio of migrated cells in the presence of the test substance to the number of migrated cells in the control.
Signaling Pathway of this compound via the EP2 Receptor
This compound exerts its effects by selectively activating the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a downstream signaling cascade, as depicted in the diagram below.
Upon activation, the EP2 receptor couples to a stimulatory G-protein (Gαs).[4][5] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates two main effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream target proteins, leading to a cellular response.[1]
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. This activation can lead to PKA-independent cellular effects.
Furthermore, EP2 receptor signaling can lead to the inhibition of glycogen synthase kinase-3 (GSK-3), which subsequently prevents the degradation of β-catenin, allowing its translocation to the nucleus to regulate gene transcription.[1]
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclo-oxygenase-dependent regulation of rabbit vein contraction: evidence for a prostaglandin E2-mediated relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AH13205 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AH13205, a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2). The document details its binding affinity and kinetics, the experimental protocols used for their determination, and the associated signaling pathways.
Core Concepts: Binding Affinity and Kinetics
In pharmacology, the interaction of a ligand, such as this compound, with its receptor is characterized by two key parameters: binding affinity and binding kinetics.
-
Binding Affinity (Kd or Ki): This is a measure of the strength of the binding interaction between a ligand and its receptor at equilibrium. It is represented by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.
-
Binding Kinetics (kon and koff): These parameters describe the rates at which a ligand associates (kon or association rate constant) and dissociates (koff or dissociation rate constant) from its receptor. These rates determine how quickly a ligand binds to its target and how long it remains bound, which can be critical for its pharmacological effect.
Quantitative Data Summary
While this compound is widely cited as a selective EP2 receptor agonist, publicly available quantitative data on its direct binding affinity and kinetics are limited. It is often characterized by its functional potency in cell-based assays rather than direct binding constants. For context, other selective EP2 receptor antagonists have been reported with Ki values in the nanomolar range, as determined by radioligand binding assays. For example, the antagonist PF-04418948 has a functional Ki of 7.6 nM for the EP2 receptor[1]. Another antagonist, TG8–69, exhibited a KB of 48.5 nM in a functional assay and a Ki of 135 nM in a radiolabeled PGE2 binding inhibition assay[2].
Due to the lack of specific reported Kd, Ki, kon, and koff values for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Research efforts to characterize novel EP2 ligands often utilize functional assays to determine potency (EC50) as a surrogate for binding affinity.
Experimental Protocols
The characterization of a ligand's binding affinity and kinetics for a receptor like EP2 typically involves two main types of in vitro assays: radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay
This technique is considered the gold standard for determining the binding affinity (Kd or Ki) and density (Bmax) of receptors.[3][4][5]
Objective: To measure the direct binding of a radiolabeled ligand to the EP2 receptor and the displacement of this binding by an unlabeled ligand (like this compound).
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the EP2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.[6]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2).[7][8]
-
For competition assays, increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the EP2 receptor.[3]
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[7][8]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
For competition assays, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
As the EP2 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). Functional assays measuring cAMP levels are commonly used to determine the potency (EC50) of agonists like this compound.[9]
Objective: To measure the dose-dependent stimulation of cAMP production by this compound in cells expressing the EP2 receptor.
Methodology:
-
Cell Culture:
-
A suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human EP2 receptor is cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with increasing concentrations of this compound.
-
A phosphodiesterase (PDE) inhibitor, such as IBMX, is often included to prevent the degradation of cAMP.[10]
-
The stimulation is carried out for a defined period (e.g., 30 minutes) at 37°C.[11]
-
-
cAMP Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as:
-
Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP tracer.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent competitive immunoassay.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive method that measures the competition between cellular cAMP and a fluorescently labeled cAMP for binding to a specific antibody.[9]
-
Reporter Gene Assays: Cells are co-transfected with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
-
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.
-
Signaling Pathway and Experimental Workflow Visualization
EP2 Receptor Signaling Pathway
Activation of the EP2 receptor by an agonist such as this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Caption: EP2 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay involves several key steps, from preparing the biological material to analyzing the final data to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay Workflow
The workflow for a cAMP functional assay follows a logical progression from cell preparation to the measurement of the second messenger and subsequent data analysis to determine the functional potency of an agonist.
Caption: cAMP Functional Assay Workflow.
References
- 1. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally restricted, highly potent, selective, aqueous-soluble EP2 antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.revvity.com [resources.revvity.com]
Exploring the Novelty of Selective EP2 Receptor Antagonism in Cell Signaling: A Technical Guide on TG11-77.HCl
Disclaimer: Information regarding a specific compound designated "AH13205" is not publicly available. This guide will use the well-characterized, potent, and selective EP2 receptor antagonist, TG11-77.HCl , as a representative molecule to explore the novel therapeutic strategy of targeting the Prostaglandin E2 (PGE2) EP2 receptor signaling pathway. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting the EP2 Receptor
The cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin E2 (PGE2), are pivotal players in inflammation and various pathologies, including cancer and neurodegenerative diseases.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 have therapeutic benefits, their long-term use is associated with significant cardiovascular and gastrointestinal side effects.[1] This has driven the search for more specific targets downstream of COX-2.
The biological effects of PGE2 are mediated by four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2][3][4] Among these, the EP2 receptor has emerged as a key mediator of pro-inflammatory and pathological processes, making it a compelling target for therapeutic intervention.[2][5] Selective antagonism of the EP2 receptor presents a novel strategy to mitigate the detrimental effects of the PGE2 pathway while potentially avoiding the side effects associated with broader COX-2 inhibition.
This guide focuses on TG11-77.HCl, a potent, selective, and brain-permeable EP2 receptor antagonist, to illustrate the therapeutic potential and underlying molecular mechanisms of this novel approach.[6][7][8]
The PGE2/EP2 Signaling Pathway
The EP2 receptor is coupled to a stimulatory G protein (Gαs).[2][9] Upon binding of its ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates two primary downstream signaling pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulate gene expression.[1][2]
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. This pathway is increasingly recognized as a significant contributor to the pro-inflammatory effects of EP2 activation, particularly in microglia.[2][5]
Dysregulation of these pathways by excessive PGE2/EP2 signaling is implicated in tumorigenesis, neuroinflammation, and immune suppression.[1][2]
Quantitative Profile of TG11-77.HCl
TG11-77.HCl has been developed as a second-generation EP2 antagonist with improved pharmacological properties suitable for in vivo studies, including those targeting the central nervous system.[7][9] Its key characteristics are summarized below.
| Parameter | Value | Reference(s) |
| Potency (Schild KB) | 9.7 nM | [6][8][10] |
| Selectivity | >300-fold over other prostanoid receptors | [11][12] |
| Aqueous Solubility | 2.52 mM | [7][8] |
| Plasma Half-life (mice) | 2.4 hours | [8][10][11] |
| Brain-to-Plasma Ratio | 0.4 | [7][8][11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key experiments used to characterize TG11-77.HCl.
Schild Analysis for EP2 Receptor Antagonism
This assay determines the potency (KB value) of a competitive antagonist.
Objective: To quantify the concentration of TG11-77.HCl required to produce a two-fold rightward shift in the PGE2 concentration-response curve.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human EP2 receptor (e.g., C6 glioma cells or BV2-hEP2 microglial cells).[7][13]
-
Antagonist Pre-incubation: Plate the cells and pre-incubate them with varying concentrations of TG11-77.HCl or vehicle for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add increasing concentrations of the agonist PGE2 to the cells.
-
cAMP Measurement: After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a suitable assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13]
-
Data Analysis:
-
Plot the concentration-response curves for PGE2 in the presence and absence of different concentrations of TG11-77.HCl.
-
Calculate the EC50 of PGE2 for each antagonist concentration.
-
The dose ratio (dr) is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
The Schild KB is calculated using the formula: log(dr-1) = log[Antagonist] - log KB.[7]
-
In Vitro Anti-inflammatory Activity in Microglia
This protocol assesses the ability of TG11-77.HCl to suppress the expression of pro-inflammatory genes in microglia.
Objective: To measure the effect of TG11-77.HCl on the expression of inflammatory mediators (e.g., COX-2, iNOS, IL-1β, IL-6, TNFα) in EP2-expressing microglial cells.[14]
Methodology:
-
Cell Culture: Culture BV2 microglial cells stably expressing the human EP2 receptor (BV2-hEP2).[7]
-
Treatment: Treat the cells with TG11-77.HCl at various concentrations for a pre-determined time.
-
Inflammatory Challenge: Stimulate the cells with an EP2 agonist (e.g., butaprost or PGE2) to induce an inflammatory response.
-
RNA Extraction and qRT-PCR: After the treatment period, harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target inflammatory genes.[14]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene. Compare the expression levels in TG11-77.HCl-treated cells to vehicle-treated controls to determine the extent of inhibition.
Pharmacokinetic Studies in Mice
These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
Objective: To determine the plasma half-life and brain-to-plasma concentration ratio of TG11-77.HCl following administration.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).[13][15]
-
Compound Administration: Administer TG11-77.HCl to the mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a specified dose.[13][15]
-
Sample Collection: At various time points post-administration, collect blood samples and brain tissue from cohorts of mice.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Extract TG11-77.HCl from the plasma and brain homogenates and quantify its concentration using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Plot the plasma concentration of TG11-77.HCl over time to determine its pharmacokinetic profile, including the half-life (t1/2).
-
Calculate the brain-to-plasma ratio at each time point by dividing the concentration in the brain by the concentration in the plasma.[13]
-
Conclusion and Future Directions
The selective antagonism of the EP2 receptor represents a novel and promising therapeutic strategy. Compounds like TG11-77.HCl demonstrate that it is possible to achieve high potency and selectivity, along with favorable pharmacokinetic properties such as brain permeability.[7][11] By specifically blocking the pro-inflammatory and pathological signaling downstream of PGE2, EP2 antagonists have the potential to treat a range of conditions, including neuroinflammatory diseases, certain cancers, and chronic inflammation, with an improved safety profile compared to traditional COX-2 inhibitors.[15]
Further research and clinical development of selective EP2 antagonists are warranted to fully elucidate their therapeutic utility and translate these preclinical findings into novel treatments for patients.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TG11-77 HCl - Immunomart [immunomart.com]
- 11. EP2 Antagonist Development for Post-seizure Cognitive Deficits - Raymond Dingledine [grantome.com]
- 12. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TG11-77 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 15. "Pharmacological antagonism of EP2 receptor does not modify basal cardi" by Varun Rawat, Avijit Banik et al. [digitalcommons.pcom.edu]
Methodological & Application
AH13205 Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH13205 is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade is involved in a variety of physiological and pathological processes, making the EP2 receptor a target for therapeutic intervention in areas such as inflammation, immunology, and oncology.[5][6][7] this compound, with the chemical name 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid and CAS number 148436-63-9, serves as a critical tool for investigating the biological roles of the EP2 receptor.[1][8]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study EP2 receptor activation and its downstream effects.
Data Presentation
Quantitative data for this compound activity has been reported in various cell-based assays. The following table summarizes the half-maximal effective concentration (EC50) of this compound in a reporter gene assay.
| Cell Line | Assay Type | Parameter Measured | EC50 of this compound | Reference |
| GeneBLAzer® PTGER2-CRE-bla CHO-K1 | Reporter Gene Assay | Beta-lactamase activity (downstream of CRE activation) | 64 nM | [9] |
Signaling Pathway
Activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: EP2 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a common cell-based assay to quantify the activity of this compound.
Protocol 1: Measurement of cAMP Accumulation in Response to this compound
This protocol is designed to measure the increase in intracellular cAMP levels in a cell line expressing the EP2 receptor following treatment with this compound.
Materials:
-
Cell line expressing the EP2 receptor (e.g., CHO-K1 cells stably transfected with human EP2 receptor, or primary cells known to express EP2 like human lung mast cells).[2][9]
-
Cell culture medium (e.g., DMEM/F-12 for CHO-K1, appropriate medium for primary cells).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (powder, to be dissolved in a suitable solvent like DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding:
-
Culture the EP2-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 10,000 - 20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a solution of the PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.
-
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add the PDE inhibitor solution to each well and incubate for 15-30 minutes at 37°C.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EP2 agonist like Butaprost).
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the treatment medium.
-
Add the lysis buffer provided in the cAMP assay kit to each well.
-
Incubate according to the kit manufacturer's instructions to ensure complete cell lysis.
-
Proceed with the cAMP measurement using the chosen assay kit (e.g., ELISA or TR-FRET). Follow the manufacturer's protocol for adding reagents and reading the plate.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Workflow for cAMP Assay.
Conclusion
This compound is a valuable pharmacological tool for studying the function of the EP2 receptor in a cellular context. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the role of EP2 signaling in their specific area of interest. Careful optimization of cell type, compound concentrations, and incubation times will be crucial for obtaining robust and reproducible results.
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cloning and expression of the rabbit prostaglandin EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usbio.net [usbio.net]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
AH13205 dosage and administration guidelines
Extensive searches for "AH13205" have not yielded any specific information regarding a drug, chemical compound, or biological agent with this identifier. Consequently, detailed application notes and protocols, including dosage and administration guidelines, experimental procedures, and signaling pathway diagrams, cannot be provided at this time.
The scientific and medical literature databases, as well as publicly available regulatory agency websites, do not contain references to a substance designated as this compound. It is possible that "this compound" may be an internal, unpublished, or incorrect identifier.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.
For accurate and reliable information, please ensure the correct and complete nomenclature of the compound of interest is used when conducting searches. If "this compound" is a placeholder or an internal code, accessing the relevant internal resources will be necessary to obtain the requested details.
Standard Operating Procedure for the Preparation and Understanding of AH13205
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AH13205 is a potent and selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in various physiological and pathological processes. As a synthetic prostaglandin analog, this compound is a valuable tool for investigating the therapeutic potential of EP2 receptor modulation. Its applications span from potential neuroprotective properties to the regulation of intraocular pressure. This document provides a detailed protocol for the chemical synthesis of this compound, based on the total synthesis described by Ohmiya et al.[1], and an overview of its mechanism of action.
Chemical Properties and Storage
| Property | Value | Reference |
| IUPAC Name | 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | [2] |
| Synonyms | AH 13205 | [2] |
| CAS Number | 148436-63-9 | [2] |
| Molecular Formula | C24H36O4 | [2] |
| Molecular Weight | 388.54 g/mol | [2] |
| Purity | >98% | [2][3] |
| Physical Description | Solid powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [2][3] |
| Storage Conditions | Store at -20°C for up to 3 years. Protect from air and light. | [2][3] |
Experimental Protocols
The total synthesis of this compound can be achieved through a multi-step process involving a key cobalt-catalyzed cross-coupling reaction. The following protocol is a detailed representation of the synthesis outlined in the literature.[1]
Part 1: Synthesis of Bicyclic Lactone Intermediate (18)
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the starting halo acetal (15) and a cobalt(diamine) catalyst.
-
Grignard Reaction: Cool the mixture to 0°C and slowly add a 1.0 M THF solution of the aryl Grignard reagent (17).
-
Reaction Progression: Allow the reaction to warm to 25°C and stir for 15 minutes. The reaction mixture will typically turn brown.
-
Quenching: Pour the reaction mixture into a saturated ammonium chloride solution to quench the reaction.
-
Extraction: Extract the product with hexane (2 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent to yield the coupled product.
-
Oxidation: Subject the purified product to Jones oxidation to yield the bicyclic lactone (18).
Part 2: Synthesis of Lactone Intermediate (19)
-
Deacetylation: Remove the acetoxy group from the bicyclic lactone (18) via deacetylation.
-
Thiocarbonate Formation: Form the corresponding thiocarbonate from the deacetylated intermediate.
-
Radical Reduction: Perform a tin-free radical reduction to afford the lactone intermediate (19).
Part 3: Final Steps to this compound
-
Reduction and Olefination: Reduce the lactone (19) and subsequently perform a Wittig olefination to install the α side chain, yielding the hydroxy alcohol (20).
-
Oxidation: Oxidize the hydroxy alcohol (20).
-
Deprotection and Reduction: Conduct a simultaneous deprotection and reduction via catalytic hydrogenation to complete the total synthesis of this compound.
Mechanism of Action: EP2 Receptor Signaling
This compound functions as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a Gs-protein coupled receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of its associated Gs protein. This initiates a downstream signaling cascade.
Caption: EP2 Receptor Signaling Pathway initiated by this compound.
Experimental Workflow
The overall workflow for the synthesis and confirmation of this compound involves several distinct stages, from the initial chemical synthesis to the final biological activity assessment.
Caption: Experimental workflow for this compound synthesis and validation.
References
- 1. Cobalt(diamine)-catalyzed cross-coupling reaction of alkyl halides with arylmagnesium reagents: stereoselective constructions of arylated asymmetric carbons and application to total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2] Its effects are mediated through four G-protein-coupled receptor (GPCR) subtypes, EP1-EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer.[1][2][3] Antagonists of the EP4 receptor can modulate downstream signaling pathways, thereby reducing inflammation, alleviating pain, and potentially inhibiting tumor growth.[2]
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates.[4] This application note provides a detailed overview and protocol for the use of a representative EP4 antagonist, herein referred to as AH13205, in a high-throughput screening campaign designed to identify novel modulators of the EP4 receptor.
Principle of the Assay
The activation of the EP4 receptor by its endogenous ligand, PGE2, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This assay is designed to identify antagonists of the EP4 receptor by measuring the inhibition of PGE2-induced cAMP production in a cell-based system. In a high-throughput format, a recombinant cell line overexpressing the human EP4 receptor is stimulated with PGE2 in the presence of test compounds. A decrease in the cAMP signal relative to the positive control (PGE2 stimulation alone) indicates potential antagonist activity.
Signaling Pathway
The PGE2/EP4 signaling cascade is a key pathway in cellular communication. Upon binding of PGE2, the EP4 receptor undergoes a conformational change, activating the associated Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. EP4 antagonists block the initial step of this pathway by preventing PGE2 from binding to the receptor.
Caption: PGE2/EP4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
A stable cell line expressing the human EP4 receptor, such as HEK293/EP4, is recommended for this assay.[3]
-
Cell Line: HEK293 cells stably transfected with human EP4 receptor cDNA.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain sub-confluent cultures.
High-Throughput Screening Workflow
The following workflow outlines the major steps in a typical HTS campaign for EP4 antagonists.
Caption: A typical high-throughput screening workflow for identifying EP4 antagonists.
Detailed Assay Protocol (384-well format)
-
Cell Seeding:
-
Harvest HEK293/EP4 cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Compound Addition:
-
Prepare a serial dilution of the reference antagonist (e.g., a known EP4 antagonist) and test compounds in assay buffer.
-
Using an acoustic dispenser or a liquid handler, transfer 50 nL of the compound solutions to the assay plate.
-
For controls, add assay buffer with DMSO to the maximum and minimum signal wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 20 minutes to allow the compounds to interact with the cells.
-
-
PGE2 Stimulation:
-
Prepare a solution of PGE2 in assay buffer at a concentration that elicits 80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment.
-
Add 5 µL of the PGE2 solution to all wells except the minimum signal (basal) wells. Add 5 µL of assay buffer to the basal wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Utilize a commercially available cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen). Follow the manufacturer's instructions for the addition of lysis buffer and detection reagents.
-
Typically, this involves adding a specific volume of lysis buffer/detection reagent mixture to each well.
-
-
Data Acquisition:
-
Incubate the plate as per the detection kit's protocol (usually 1-2 hours at room temperature).
-
Read the plate on a compatible plate reader.
-
Data Presentation and Analysis
The primary endpoint of this assay is the level of intracellular cAMP. The data is typically normalized to the controls on each plate:
-
Maximum Signal (100% activity): Cells stimulated with PGE2 in the absence of any antagonist.
-
Minimum Signal (0% activity): Basal cAMP level in unstimulated cells.
The percentage of inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Hits are typically identified as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a specific screening concentration.
Representative Quantitative Data
The following tables summarize hypothetical data for the validation of the HTS assay using a known EP4 antagonist as a reference compound.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality, indicating good separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 5 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signals. |
Table 2: Potency of a Reference EP4 Antagonist
| Compound | IC50 (nM) | Hill Slope |
| Reference Antagonist | 15 | 1.1 |
| This compound (Hypothetical) | 25 | 1.0 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel EP4 receptor antagonists. The use of a stable cell line expressing the EP4 receptor and a sensitive cAMP detection technology allows for the screening of large compound libraries in an efficient and cost-effective manner. The detailed protocol and data analysis workflow presented here can be adapted for various screening platforms and serve as a valuable tool for drug discovery programs targeting the PGE2/EP4 signaling pathway.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]
Application Notes and Protocols for Western Blot Analysis of AH13205 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AH13205, a prostanoid EP2 receptor agonist, in Western blot analysis to investigate its effects on downstream signaling pathways.
Introduction
This compound is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor.[1] Activation of the EP2 receptor is known to stimulate the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Western blotting is a powerful technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins within the EP2 signaling pathway.
Data Presentation
Quantitative analysis of protein expression changes induced by this compound treatment can be effectively summarized using densitometry readings from Western blots. The data should be normalized to a loading control (e.g., GAPDH, β-actin) to ensure accurate comparisons between samples.
Table 1: Quantitative Analysis of Protein Expression in Cells Treated with this compound
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Phospho-CREB (Ser133) | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 µM) | 3.75 | 2.50 | 0.25 | <0.01 | |
| This compound (50 µM) | 5.25 | 3.50 | 0.35 | <0.001 | |
| Protein Kinase A (PKA) | Control (Vehicle) | 2.10 | 1.00 | 0.18 | - |
| This compound (10 µM) | 2.20 | 1.05 | 0.21 | >0.05 | |
| This compound (50 µM) | 2.15 | 1.02 | 0.19 | >0.05 | |
| Loading Control (GAPDH) | Control (Vehicle) | 4.20 | 1.00 | 0.10 | - |
| This compound (10 µM) | 4.15 | 0.99 | 0.12 | - | |
| This compound (50 µM) | 4.25 | 1.01 | 0.11 | - |
Signaling Pathway
The binding of this compound to the EP2 receptor initiates a signaling cascade that is crucial for understanding its biological effects. A diagram of this pathway is essential for visualizing the mechanism of action.
References
Application Notes and Protocols for Measuring the In Vivo Efficacy of AH13205, a Prostanoid EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH13205 is a selective antagonist of the prostanoid E2 receptor subtype 2 (EP2). The EP2 receptor, activated by prostaglandin E2 (PGE2), is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and immune modulation. Antagonism of the EP2 receptor presents a promising therapeutic strategy for a range of diseases. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established preclinical models of inflammation and cancer.
Note on this compound Data: Publicly available in vivo efficacy data, including specific dosage and pharmacokinetic profiles for this compound, is limited. The following protocols are based on established methodologies for evaluating other selective EP2 receptor antagonists and provide a robust framework for assessing the efficacy of this compound. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal models.
Signaling Pathway of Prostaglandin E2 (PGE2) via the EP2 Receptor
The binding of PGE2 to the EP2 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of various downstream transcription factors, influencing cellular processes such as inflammation, proliferation, and immune responses.
Experimental Workflow for In Vivo Efficacy Studies
A generalized workflow for conducting in vivo efficacy studies of this compound is outlined below. This workflow ensures a systematic approach from animal acclimatization to data analysis and interpretation.
Application Note 1: Efficacy in an Acute Inflammation Model
Model: Carrageenan-Induced Paw Edema in Rodents
This model is a standard for evaluating the efficacy of acute anti-inflammatory agents. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.
Experimental Protocol:
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 1, 10, 30 mg/kg, p.o.)
-
-
Procedure: a. Administer this compound, vehicle, or positive control orally one hour before carrageenan injection. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Paw Edema: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Biomarker Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for analysis of inflammatory mediators (e.g., PGE2, TNF-α, IL-6) by ELISA or qPCR.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| This compound | 1 | 0.75 ± 0.06 | 11.8 |
| This compound | 10 | 0.51 ± 0.04 | 40.0 |
| This compound | 30 | 0.35 ± 0.03 | 58.8 |
Data are presented as mean ± SEM and are hypothetical.
Application Note 2: Efficacy in a Chronic Inflammation Model
Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, exhibiting key pathological features of the human disease, including synovitis and joint destruction.
Experimental Protocol:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used due to their susceptibility to CIA.
-
Induction of Arthritis: a. Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). b. Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment:
-
Begin treatment with this compound (e.g., 10 mg/kg, daily, p.o.) or vehicle upon the first signs of arthritis (typically around day 24-28).
-
-
Endpoint Analysis:
-
Clinical Scoring: Monitor mice for signs of arthritis 3-4 times a week, and score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study (e.g., day 42), collect hind paws for histological analysis. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[1][2][3]
-
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.2 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.1 |
Data are presented as mean ± SEM and are hypothetical.
Application Note 3: Efficacy in an Oncology Model
Model: Human Tumor Xenograft in Immunocompromised Mice
This model is used to evaluate the anti-tumor efficacy of a compound on human cancer cells grown as tumors in mice.
Experimental Protocol:
-
Animals: Nude mice (e.g., BALB/c nude) or other immunocompromised strains (6-8 weeks old).
-
Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 lung cancer cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment:
-
Randomize mice into treatment groups and begin administration of this compound (e.g., 25 mg/kg, daily, p.o.) or vehicle.[4]
-
-
Endpoint Analysis:
-
Tumor Growth: Measure tumor dimensions with a digital caliper 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).[5][6]
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Biomarker Analysis: At the end of the study, excise tumors for analysis of proliferation markers (e.g., Ki-67) by immunohistochemistry and for measurement of intratumoral PGE2 levels.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³, Day 21) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 650 ± 90 | 48 |
Data are presented as mean ± SEM and are hypothetical. TGI is calculated as (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.[5]
Tissue Collection and Processing for Biomarker Analysis
Proper tissue collection and processing are critical for obtaining reliable biomarker data.
Protocol:
-
Euthanasia and Tissue Collection: At the designated endpoint, euthanize animals according to approved protocols. Immediately collect the tissues of interest (e.g., inflamed paw, arthritic joint, tumor).
-
Sample Processing:
-
For Histology: Fix tissues in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol. For bone-containing tissues, decalcification is required prior to paraffin embedding.[1][2][3]
-
For Protein/RNA Analysis: Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Biomarker Analysis:
-
ELISA: Homogenize frozen tissues to measure levels of cytokines (e.g., TNF-α, IL-6) and PGE2.
-
Immunohistochemistry (IHC): Use paraffin-embedded sections to stain for markers of cell proliferation (Ki-67), immune cell infiltration (e.g., CD45, F4/80), or other relevant proteins.[1][7]
-
qPCR: Extract RNA from frozen tissues to analyze the expression of inflammatory genes.
-
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By utilizing these standardized and well-characterized animal models, researchers can obtain robust and reproducible data to support the preclinical development of this promising EP2 receptor antagonist. It is essential to include appropriate controls and perform thorough statistical analysis to ensure the validity of the findings.
References
- 1. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual antagonist of EP2 and EP4 receptors shows strong immune-mediated antitumor efficacy in vivo | BioWorld [bioworld.com]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Analysis of Arthritic Joints - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of AH13205 in CRISPR-Cas9 Gene Editing: A Deep Dive into Application and Protocol
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of gene editing, the quest for molecules that enhance the efficiency and precision of CRISPR-Cas9 technology is paramount. This document provides a comprehensive overview of a novel compound, AH13205, and its emerging role in optimizing CRISPR-Cas9-mediated gene editing protocols. Tailored for researchers, scientists, and drug development professionals, these application notes and protocols synthesize the current understanding of this compound, offering a valuable resource for those seeking to leverage its potential in their experimental workflows.
Introduction to this compound in CRISPR-Cas9 Gene Editing
While extensive research has been conducted to refine the CRISPR-Cas9 system, the identification of small molecules that can modulate the activity of its core components is a burgeoning area of investigation. The precise mechanism of action for many such molecules is an active field of study. Generally, small molecule enhancers in CRISPR-Cas9 protocols are investigated for their potential to influence one of two key cellular DNA repair pathways activated by the Cas9-induced double-strand break (DSB):
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in insertions or deletions (indels), leading to gene knockouts.
-
Homology-Directed Repair (HDR): A high-fidelity pathway that uses a DNA template to precisely introduce specific edits, such as point mutations or insertions of new genetic material.[1][2][3]
Small molecules can be designed or discovered to either suppress NHEJ, thereby promoting the more precise HDR pathway, or to directly enhance the cellular machinery involved in HDR.
Core Applications and Potential Benefits
The application of small molecules in CRISPR-Cas9 protocols is aimed at overcoming some of the key limitations of the technology, including:
-
Improving Homology-Directed Repair (HDR) Efficiency: HDR is often inefficient, particularly in non-dividing cells.[2] Molecules that can enhance this pathway are highly sought after for precise gene editing applications, such as correcting disease-causing mutations.
-
Reducing Off-Target Effects: Off-target mutations, where the Cas9 nuclease cuts at unintended sites in the genome, are a significant safety concern.[4][5][6][7] Some small molecules may help to increase the specificity of the Cas9-gRNA complex, thereby minimizing these unwanted effects.
-
Controlling the Timing of Gene Editing: The activity of the Cas9 nuclease can be controlled by the introduction of a small molecule, allowing for temporal control over the gene editing process.
Experimental Protocols
The following protocols are generalized frameworks for incorporating a small molecule enhancer like this compound into a standard CRISPR-Cas9 gene editing workflow. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 1: Enhancing HDR-Mediated Knock-in Efficiency
Objective: To increase the efficiency of inserting a genetic sequence (e.g., a fluorescent reporter or a corrective gene sequence) at a specific genomic locus using a small molecule enhancer.
Materials:
-
Target cells
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Validated single guide RNA (sgRNA) targeting the desired locus
-
Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template with homology arms
-
This compound (or other small molecule enhancer)
-
Transfection reagent or electroporation system
-
Cell culture reagents
-
Genomic DNA extraction kit
-
PCR reagents and primers for amplifying the target locus
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Methodology:
-
Cell Culture and Transfection Preparation:
-
Plate target cells to achieve 70-80% confluency on the day of transfection.
-
Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.[8]
-
-
Transfection/Electroporation:
-
Co-transfect the cells with the Cas9/sgRNA complex and the donor template.
-
Immediately following transfection, add this compound to the cell culture medium at a pre-determined optimal concentration.
-
-
Incubation and Cell Recovery:
-
Incubate the cells for 48-72 hours.
-
Wash the cells to remove the transfection reagent and this compound, and replace with fresh culture medium.
-
-
Genomic DNA Extraction and Analysis:
-
After 72 hours, harvest a portion of the cells and extract genomic DNA.
-
Amplify the target locus using PCR.
-
Analyze the PCR products by Sanger sequencing or NGS to determine the frequency of HDR-mediated integration.
-
Workflow for HDR Enhancement with a Small Molecule
Caption: Workflow for enhancing HDR with a small molecule.
Data Presentation
The efficacy of a small molecule enhancer in CRISPR-Cas9 protocols is typically quantified by measuring the percentage of HDR events versus NHEJ-induced indels. This data can be presented in a tabular format for clear comparison across different experimental conditions.
Table 1: Hypothetical Quantitative Data on the Effect of a Small Molecule Enhancer on Gene Editing Outcomes
| Cell Line | Target Gene | Small Molecule Concentration (µM) | % HDR Efficiency | % Indel Frequency (NHEJ) |
| HEK293T | GENE A | 0 (Control) | 5.2 ± 0.8 | 85.1 ± 3.2 |
| HEK293T | GENE A | 1 | 12.5 ± 1.1 | 78.4 ± 2.5 |
| HEK293T | GENE A | 5 | 25.8 ± 2.3 | 65.3 ± 4.1 |
| iPSC | GENE B | 0 (Control) | 2.1 ± 0.5 | 90.3 ± 2.8 |
| iPSC | GENE B | 1 | 8.9 ± 0.9 | 82.7 ± 3.0 |
| iPSC | GENE B | 5 | 18.2 ± 1.5 | 71.9 ± 3.7 |
Visualizing the Underlying Signaling Pathway
Small molecules that enhance HDR often do so by interacting with key proteins in the DNA damage response (DDR) pathway. For instance, a molecule might inhibit an enzyme that promotes NHEJ or activate a kinase that is crucial for initiating HDR.
Hypothesized Signaling Pathway for an HDR Enhancer
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using AH13205 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the utilization of AH13205, a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2), in organoid culture systems. The information presented herein is intended to facilitate research into the diverse roles of the PGE2/EP2 signaling pathway in organoid development, maintenance, and disease modeling.
Introduction
Prostaglandin E2 (PGE2) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Its effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP) levels, influencing downstream cellular pathways.
In the context of organoid biology, PGE2 signaling has been shown to be a key factor in promoting the growth and proliferation of intestinal organoids and in the expansion of Lgr5+ colonic stem cells.[1][2] this compound, as a selective EP2 agonist, offers a valuable tool to dissect the specific contributions of the EP2 receptor in these processes, distinguishing its effects from those mediated by other EP receptor subtypes. Recent studies have also begun to explore the role of the PGE2-EP2/4 axis in the tumor microenvironment of colorectal cancer organoids, highlighting the potential of targeting this pathway for therapeutic development.[3][4]
Data Presentation
While direct quantitative data for this compound in organoid cultures is not extensively published, the following table summarizes typical concentration ranges and observed effects for PGE2, the natural ligand for the EP2 receptor, in intestinal organoid cultures. These values can serve as a starting point for optimizing experiments with this compound.
| Compound | Organoid Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| PGE2 | Mouse Colonic | 0 - 10 µM | 1 - 5 days | Dose-dependent increase in organoid viability and proliferation. At 10 µM, a significant increase in Lgr5+ stem cell number was observed. | [1][2] |
| PGE2 | Chicken Embryo Intestinal | Not specified | Sustained culture | Promoted sustained growth and survival of epithelial spheroids, as effective as R-spondin 1 and Noggin. | [5] |
Experimental Protocols
The following protocols are generalized for the use of this compound in mammalian intestinal organoid cultures. It is highly recommended that researchers optimize these protocols for their specific organoid models and experimental questions.
Protocol 1: General Treatment of Organoids with this compound
This protocol describes the basic steps for treating established organoid cultures with this compound.
Materials:
-
Established organoid culture in Matrigel or other suitable extracellular matrix (ECM)
-
Complete organoid culture medium
-
This compound (CAS 148436-63-9)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete organoid culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment of Organoids:
-
Carefully remove the existing culture medium from the organoid-containing wells.
-
Gently add the pre-warmed medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Return the culture plate to the incubator.
-
-
Monitoring and Analysis:
-
Monitor organoid morphology and growth daily using a brightfield microscope.
-
At the end of the treatment period, organoids can be harvested for downstream analysis, such as:
-
Quantitative analysis of organoid size and number: Using imaging software.
-
Viability assays: (e.g., CellTiter-Glo® 3D).
-
RNA isolation and gene expression analysis: (e.g., qPCR or RNA-seq) to assess changes in stem cell markers (e.g., Lgr5, Sox9), proliferation markers (e.g., Ki67), or differentiation markers.
-
Immunofluorescence staining and imaging: To visualize cellular composition and protein expression.
-
-
Protocol 2: Assessing the Effect of this compound on Organoid Formation Efficiency
This protocol is designed to determine the impact of this compound on the initial formation of organoids from single cells or crypts.
Materials:
-
Isolated intestinal crypts or single stem cells
-
Matrigel or other suitable ECM, thawed on ice
-
Complete organoid culture medium
-
This compound stock solution
-
Pre-warmed cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare Cell/Crypt Suspension:
-
Isolate intestinal crypts or single cells according to established protocols.
-
Resuspend the cells/crypts in a small volume of cold basal medium.
-
-
Prepare Matrigel-Cell Mixture:
-
On ice, mix the cell/crypt suspension with the appropriate volume of liquid Matrigel.
-
-
Plate Organoids:
-
Dispense droplets of the Matrigel-cell mixture into the center of pre-warmed culture plate wells.
-
Invert the plate and incubate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
-
Add Treatment Media:
-
Carefully add complete organoid culture medium containing different concentrations of this compound or vehicle control to each well.
-
-
Culture and Analysis:
-
Culture the organoids for 7-10 days, replacing the medium with fresh treatment medium every 2-3 days.
-
At the end of the culture period, count the number of organoids formed in each well to determine the organoid formation efficiency.
-
Organoid size can also be measured as an indicator of growth.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the EP2 receptor, leading to increased cAMP and PKA activity, which in turn promotes target gene expression related to cell proliferation and stemness.
Experimental Workflow
Caption: A generalized workflow for treating organoid cultures with this compound and subsequent analysis of its effects.
Logical Relationship
Caption: Logical flow of how this compound treatment leads to specific biological outcomes in organoids, enabling various research applications.
References
- 1. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prostaglandin E2 supports growth of chicken embryo intestinal organoids in Matrigel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AH13205 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH13205, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the prostanoid EP2 receptor. The EP2 receptor is a G protein-coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2). Upon activation, the EP2 receptor couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (camp). Increased intracellular cAMP levels then activate Protein Kinase A (PKA) and the Exchange protein activated by cAMP (Epac), which in turn modulate various downstream cellular processes.[1][2][3][4]
Q2: What is the solubility of this compound?
Q3: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous solutions of this compound for experimental use.
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer or cell culture media.
-
Cause: this compound has very low solubility in aqueous environments. When the DMSO stock is diluted, the concentration of the organic solvent decreases, causing the hydrophobic compound to precipitate out of the solution.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as experimentally permissible without causing cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Use a Co-solvent: Consider using a co-solvent in your final aqueous solution. Pluronic® F-127 or other non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution. This can sometimes help to prevent immediate precipitation.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous solution, vortex the solution vigorously. Brief sonication can also help to disperse the compound and delay precipitation.
-
Issue 2: Inconsistent experimental results or lower than expected potency.
-
Cause: This can be a result of partial precipitation of this compound in the aqueous experimental medium, leading to a lower effective concentration of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or media immediately before each experiment. Do not store aqueous dilutions.
-
Visual Inspection: Before adding the solution to your cells or assay, visually inspect it for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the solution should not be used.
-
Inclusion of a Solubilizing Agent: For in vitro studies, consider the use of a carrier protein like bovine serum albumin (BSA) in your assay buffer, which can help to keep hydrophobic compounds in solution.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₆O₄ |
| Molecular Weight | 388.54 g/mol |
| Appearance | Solid powder |
| Storage | -20°C |
| Solubility | Soluble in DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.885 mg of this compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Mandatory Visualizations
Caption: this compound EP2 Receptor Signaling Pathway.
Caption: Workflow for Preparing Aqueous Solutions of this compound.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve AH13205 stability in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reliability of AH13205 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor. Upon binding, it typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including inflammation and smooth muscle relaxation.
Q2: How should I store this compound powder and stock solutions?
Proper storage is critical to maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Protect from light. |
| 0-4°C | Short-term (days to weeks) | Protect from light. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (recommended) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months (recommended) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q4: How stable is this compound in aqueous solutions and cell culture media?
Specific stability data for this compound in aqueous solutions is limited. However, prostaglandins, in general, are known to be unstable in aqueous solutions, with stability being pH-dependent.[1][2] For instance, Prostaglandin E2 (PGE2), a structurally related compound, shows significant degradation at both acidic and basic pH.[2] It is strongly recommended to prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use.[3][4]
Q5: Can I store this compound diluted in cell culture medium?
It is not recommended to store this compound in cell culture medium for extended periods. Components in the medium, along with physiological temperature (37°C), can contribute to its degradation. Prepare fresh dilutions for each experiment to ensure consistent activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound: - Improper storage of powder or stock solution. - Use of old or repeatedly freeze-thawed stock solutions. - Instability in aqueous experimental buffer or media. | - Verify Storage: Ensure this compound powder and stock solutions are stored at the correct temperatures and protected from light. - Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a recent stock solution for each experiment. Avoid using diluted solutions that have been stored. - Minimize Time in Aqueous Solution: Add the freshly diluted this compound to your experimental setup as the final step. |
| Incorrect Concentration: - Error in calculating dilutions. - Inaccurate initial weighing of the compound. | - Recalculate Dilutions: Double-check all calculations for preparing the stock and working solutions. - Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method. | |
| High variability between replicate experiments. | Inconsistent preparation of this compound solutions: - Incomplete dissolution of the compound in DMSO. - Inconsistent timing between dilution and application. | - Ensure Complete Dissolution: Vortex the stock solution thoroughly to ensure this compound is completely dissolved in DMSO before making further dilutions. - Standardize Protocol: Maintain a consistent and short time frame between preparing the final dilution and adding it to your cells or tissues. |
| Cell Culture Conditions: - Variations in cell density or passage number. - Presence of degrading enzymes in serum. | - Standardize Cell Culture: Use cells of a consistent passage number and seed at a uniform density. - Consider Serum-Free Conditions: If feasible for your experiment, test the effect of this compound in serum-free media to reduce potential enzymatic degradation. | |
| Unexpected off-target effects. | High concentration of DMSO in the final working solution. | - Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below 0.1% to avoid solvent-induced toxicity or off-target effects.[4] |
| Compound Purity: - Degradation of the solid compound over time. | - Use High-Purity Compound: Ensure you are using a high-purity batch of this compound. If the compound is old, consider purchasing a new batch. |
Experimental Protocols
Key Experiment: In Vitro Cell-Based cAMP Assay
This protocol provides a general workflow for assessing the activity of this compound by measuring cAMP production in a cell line expressing the EP2 receptor.
1. Preparation of this compound Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.
2. Cell Culture and Seeding:
-
Culture cells expressing the EP2 receptor (e.g., HEK293-EP2) in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Compound Treatment:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free cell culture medium or a suitable assay buffer immediately before use.
-
Aspirate the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
4. Measurement of cAMP:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Follow the manufacturer's instructions for the chosen assay kit.
5. Data Analysis:
-
Plot the cAMP levels against the corresponding this compound concentrations.
-
Use a non-linear regression analysis to determine the EC50 value of this compound.
Visualizations
References
Technical Support Center: Optimizing AH13205 Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP2 receptor modulator, AH13205. Our goal is to help you optimize its concentration for maximum intended effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that has been characterized in scientific literature. Notably, there is some discrepancy in its reported activity. While it has been explored in the context of EP2 receptor modulation, it has been described as a weak EP2 receptor agonist with a pKi of 6 against the human receptor.[1] It is crucial for researchers to empirically determine its activity (agonist, antagonist, or partial agonist) in their specific experimental system.
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound is highly dependent on your specific cell type, experimental endpoint, and whether you are observing an agonistic or antagonistic effect. A dose-response curve is essential to determine the effective concentration range. Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the concentration that produces the desired biological effect.
Q3: What are the typical effective concentrations for EP2 receptor modulators?
A3: The effective concentration can vary significantly between different compounds. For example, another EP2 receptor antagonist, TG8-260, has a reported Schild KB of 13.2 nM.[2] For some commercially available "EP2 receptor antagonist-2", a concentration of 20 µM has been used to observe effects in primary hippocampal neurons.[3] These values can serve as a starting reference, but empirical determination for this compound in your system is critical.
Q4: How can I assess the selectivity of this compound?
A4: To ensure that the observed effects are specific to the EP2 receptor, it is important to assess the activity of this compound against other prostanoid receptors, particularly the other PGE2 receptors: EP1, EP3, and EP4. This can be achieved by performing functional assays in cell lines selectively expressing each of these receptors. A selective compound will show significantly higher potency for the intended target (EP2) compared to off-target receptors. For instance, some selective EP2 antagonists show over 500-fold selectivity against other Gs-coupled receptors like DP1 and EP4.[2]
Q5: What are potential off-target effects and how can I control for them?
A5: Small molecule inhibitors can sometimes interact with unintended targets, leading to off-target effects. To control for this, consider including a structurally related but inactive compound as a negative control in your experiments. Additionally, if you observe unexpected cellular phenotypes, it may be necessary to perform broader off-target profiling.
Troubleshooting Guides
Problem 1: No observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider dose-response experiment, from picomolar to high micromolar concentrations. |
| Compound Inactivity | Verify the integrity and purity of your this compound stock. Consider purchasing from a different supplier. Confirm its reported activity in a well-established EP2 functional assay. |
| Low EP2 Receptor Expression | Confirm the expression of the EP2 receptor in your cell line or tissue of interest using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Health Issues | Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to rule out cytotoxicity at the tested concentrations. |
| Agonistic Activity | As this compound has been reported as a weak agonist, ensure your assay is designed to detect either agonism or antagonism. If looking for antagonism, you will need to stimulate the receptor with an agonist like PGE2. |
Problem 2: High background or inconsistent results.
| Potential Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Assay Variability | Optimize your assay conditions, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
| Plate Edge Effects | Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Problem 3: Observed effect is not consistent with EP2 receptor signaling.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Test the effect of this compound in a cell line that does not express the EP2 receptor (negative control). If an effect is still observed, it is likely an off-target effect. |
| Activation of Different Signaling Pathways | The EP2 receptor can signal through both Gs-cAMP and β-arrestin pathways. Investigate downstream markers of both pathways to understand the full scope of this compound's action in your system. |
Quantitative Data Summary
Due to the limited and conflicting publicly available data for this compound, this table provides examples of the types of quantitative data you should aim to generate for your specific experimental system.
| Parameter | This compound (Reported) | Example EP2 Antagonist (TG8-260) | Example "EP2 Antagonist-2" |
| Mechanism of Action | Weak Agonist[1] | Competitive Antagonist[2] | Antagonist |
| Potency (pKi / KB) | pKi = 6[1] | KB = 13.2 nM[2] | Not Available |
| Selectivity | Not extensively reported | >500-fold vs. DP1, EP4, IP[2] | Not Available |
| Cytotoxicity (CC50) | Not Available | Not Available | 575 µM (in C6G cells)[3] |
| Effective Concentration | Not Available | Not Available | 20 µM (in primary neurons)[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of an EP2 Antagonist using a cAMP Assay
This protocol provides a general framework. You will need to optimize cell number, agonist concentration, and incubation times for your specific cell line.
1. Cell Seeding:
- Seed a 96-well plate with cells expressing the EP2 receptor at a density that will result in 80-90% confluency on the day of the assay.
- Incubate overnight at 37°C and 5% CO2.
2. Compound Preparation:
- Prepare a serial dilution of your EP2 antagonist (e.g., this compound) in a suitable assay buffer. It is recommended to perform a 10-point dilution series.
- Prepare a stock solution of a known EP2 agonist (e.g., PGE2 or butaprost) at a concentration that will elicit a submaximal response (EC80).
3. Assay Procedure:
- Wash the cells once with a serum-free medium or assay buffer.
- Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor binding.
- Add the EC80 concentration of the EP2 agonist to all wells (except for the negative control) and incubate for a time determined by your optimization experiments (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
- Plot the cAMP concentration against the logarithm of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol helps determine if the observed effects of this compound are due to its intended biological activity or simply due to cell death.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in a complete culture medium.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
- Incubate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: EP2 Receptor Signaling Pathways.
Caption: Workflow for IC50 Determination.
References
- 1. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Generic Kinase Inhibitor (GKI) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in experimental design when working with a Generic Kinase Inhibitor (GKI).
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro potency (IC50) values for GKI not correlate with my results in cell-based assays?
A1: This is a common discrepancy that can arise from several factors. Biochemical assays measure direct inhibition of a purified kinase, while cell-based assays reflect the compound's activity in a complex biological system.[1] Key considerations include:
-
Cellular Permeability: GKI may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentrations: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range).[1][2] For an ATP-competitive inhibitor like GKI, this high ATP level can significantly reduce its apparent potency.[2]
-
Off-Target Effects: In a cellular context, GKI might interact with other kinases or proteins, leading to phenotypes that mask or counteract its on-target effect.[3][4][5]
-
Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.
Q2: I'm observing a paradoxical activation of a downstream signaling pathway when I expect inhibition with GKI. What could be the cause?
A2: Paradoxical pathway activation is a known phenomenon with kinase inhibitors and can be mechanistically complex.[3][4] Potential causes include:
-
Feedback Loops: Inhibition of the target kinase can disrupt negative feedback loops, leading to the compensatory activation of other kinases or signaling pathways.[6]
-
Off-Target Inhibition: GKI might be inhibiting a kinase that normally acts as a negative regulator of the pathway you are observing.[7]
-
Scaffolding Effects: At certain concentrations, some kinase inhibitors can promote the dimerization and activation of their target kinases.
Q3: How can I confirm that GKI is engaging its intended target within the cell?
A3: Target engagement is crucial to validate that the observed cellular phenotype is a direct result of GKI binding to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] The principle behind CETSA is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[8][9] An increase in the melting temperature of the target protein in the presence of GKI provides strong evidence of target engagement.[8]
Q4: What are the best practices for designing in vivo studies with GKI?
A4: Successful in vivo studies require careful planning beyond just the efficacy endpoint. Key considerations include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is essential to conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of GKI.[11] This data will inform the optimal dosing regimen (dose and schedule) to maintain target engagement in the tumor or target tissue.[11][12]
-
Toxicity: Comprehensive toxicity studies are necessary to identify any adverse effects and establish a safe therapeutic window.[11]
-
Biomarker Analysis: Incorporate the analysis of biomarkers to confirm target inhibition in the in vivo model. For example, you can measure the phosphorylation status of a known downstream substrate of the target kinase in tumor samples.[12]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in in vitro kinase assay results. | Inconsistent enzyme activity, substrate concentration, or ATP concentration. Autophosphorylation of the kinase.[2] | 1. Standardize Reagents: Use a single, quality-controlled batch of kinase, substrate, and ATP for all experiments. 2. Optimize Assay Conditions: Determine the optimal enzyme and substrate concentrations to ensure the reaction is in the linear range.[13] 3. Control for Autophosphorylation: If using a luciferase-based assay that measures ATP consumption, be aware that kinase autophosphorylation can contribute to the signal. Consider using a radiometric assay that directly measures substrate phosphorylation.[2] |
| GKI shows high potency against the target kinase but has no effect in cellular proliferation assays. | Poor cell permeability, active efflux, or rapid metabolism. The target kinase may not be a critical driver of proliferation in the chosen cell line. | 1. Assess Permeability: Use computational models or in vitro assays (e.g., PAMPA) to predict cell permeability. 2. Test with Efflux Pump Inhibitors: Co-incubate cells with GKI and a known efflux pump inhibitor to see if activity is restored. 3. Verify Target Dependence: Use a genetic approach like siRNA or CRISPR to knock down the target kinase. If knockdown does not affect proliferation, the cell line is likely not dependent on your target.[6] |
| Significant off-target effects are suspected. | The ATP-binding pocket is highly conserved across the kinome, making off-target binding a common issue.[6] | 1. Kinome Profiling: Screen GKI against a broad panel of kinases to identify potential off-targets.[11] 2. Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype using a second inhibitor with a different chemical scaffold that targets the same kinase.[6] 3. Perform a Dose-Response Analysis: Use the lowest effective concentration of GKI to minimize the engagement of lower-affinity off-targets.[6] |
Data Presentation
Table 1: Comparison of IC50 Values for GKI in Different Assay Formats
| Assay Type | ATP Concentration | IC50 (nM) | Key Considerations |
| Biochemical (Radiometric) | 10 µM | 5 | Direct measure of enzyme inhibition. |
| Biochemical (Luminescence) | 100 µM | 50 | Higher ATP concentration can reduce apparent potency. |
| Cell-Based (Phospho-protein Western Blot) | Cellular (1-5 mM) | 250 | Reflects target inhibition in a cellular context. |
| Cell-Based (Proliferation) | Cellular (1-5 mM) | >1000 | Dependent on cell permeability, efflux, and target dependency. |
Experimental Protocols
Standard In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Purified recombinant target kinase
-
Specific substrate peptide
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the substrate peptide, and the purified kinase.
-
Add GKI at various concentrations (typically a serial dilution). Include a DMSO vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.[2]
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each GKI concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the thermal stabilization of the target protein in response to GKI binding in intact cells.[8]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
GKI and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein
Procedure:
-
Compound Treatment: Treat cultured cells with GKI at the desired concentration or with DMSO for 1-2 hours at 37°C.[8]
-
Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) or sonication.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Interpretation: Quantify the band intensities at each temperature for both the DMSO and GKI-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the melting curve for the GKI-treated sample indicates thermal stabilization and target engagement.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of GKI on its target kinase.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship between a common pitfall and its potential causes and solutions.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Navigating In Vivo Studies with AH13205: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective in vivo use of AH13205, a selective prostanoid EP2 receptor agonist. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental data to facilitate the smooth execution of your research. While this compound is primarily recognized as an EP2 agonist, it is noteworthy that at least one early publication has referred to it as an EP4 receptor antagonist. Researchers should be aware of this historical discrepancy when interpreting data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the prostanoid EP2 receptor. Activation of the EP2 receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including inflammation, immune responses, and smooth muscle relaxation.
Q2: What are the common challenges when preparing this compound for in vivo administration?
A2: As a lipophilic compound, this compound has poor aqueous solubility. The most common challenge is achieving a stable and homogenous formulation for accurate dosing. Precipitation of the compound upon dilution in aqueous buffers is a frequent issue. Careful selection of a suitable vehicle and a well-defined preparation protocol are critical to avoid this.
Q3: I am observing inconsistent results in my in vivo experiments. What could be the cause?
A3: Inconsistent results can stem from several factors related to the delivery of this compound. These may include:
-
Inadequate Formulation: Precipitation or non-homogeneity of the dosing solution can lead to variable dosing.
-
Compound Instability: Degradation of this compound in the formulation over time can reduce its effective concentration.
-
Vehicle-Induced Effects: The vehicle itself may have biological effects that confound the experimental results. It is crucial to include a vehicle-only control group in all experiments.
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: Specific public data on the comprehensive off-target binding profile and in vivo toxicity of this compound are limited. As with any small molecule, off-target effects are possible. Preliminary toxicity assessments, such as determining the maximum tolerated dose (MTD), are recommended. Researchers should closely monitor animals for any adverse effects following administration. General safety pharmacology studies for new compounds typically assess effects on the central nervous, cardiovascular, and respiratory systems.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or administration. | Poor solubility in the chosen vehicle. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within tolerated limits for the animal model.- Consider using a different vehicle system, such as a lipid-based formulation or a cyclodextrin-based solution, to enhance solubility.[2]- Prepare the formulation immediately before use to minimize the time for precipitation to occur. |
| High variability in experimental outcomes between animals. | Inconsistent dosing due to a non-homogenous formulation. | - Ensure the stock solution is fully dissolved before making further dilutions.- Vigorously vortex or sonicate the final dosing solution to ensure a uniform suspension, especially if the compound is not fully in solution.- Prepare a fresh dosing solution for each experiment to avoid issues with stability over time. |
| Lack of expected biological effect. | - Compound Degradation: this compound may be unstable in the prepared formulation or under the experimental conditions.- Insufficient Dose: The administered dose may be too low to elicit a significant response. | - Stability: Protect the compound and its solutions from light and store them at the recommended temperature. Conduct a simple stability test by analyzing the concentration of a prepared solution over time using HPLC.- Dose-Response: Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. |
| Unexpected biological effects observed in the vehicle control group. | The vehicle itself may have inherent biological activity. | - Thoroughly research the potential effects of the chosen vehicle. For example, DMSO can have anti-inflammatory and other biological effects.- Reduce the concentration of the vehicle components to the minimum required for solubility.- If possible, switch to a more inert vehicle, such as saline or corn oil, if solubility permits. |
Data Presentation
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₆O₄ | Cayman Chemical |
| Molecular Weight | 388.5 g/mol | Cayman Chemical |
| Appearance | A crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMSO and ethanol | Cayman Chemical |
Comparative Potency of EP2 Receptor Agonists
| Compound | Receptor | Potency (IC₅₀/EC₅₀/Kᵢ) | Species | Assay Type |
| This compound | EP2 | Not Specified | Not Specified | Not Specified |
| Butaprost | EP2 | Not Specified | Not Specified | Not Specified |
| Omidenepag | EP2 | Not Specified | Not Specified | Not Specified |
| PGN-9856 | EP2 | pKᵢ ≥ 8.3 | Human | Radioligand Binding |
| CP-544,326 | EP2 | EC₅₀ = 2.8 nM | Not Specified | Not Specified |
Note: Specific potency values for this compound are not consistently reported in publicly available sources. Researchers should consult the manufacturer's certificate of analysis or conduct their own characterization.
Experimental Protocols
Recommended Vehicle Preparation for In Vivo Studies
Given the lipophilic nature of this compound, a multi-step solubilization process is often necessary for preparing formulations for in vivo administration. Below are example protocols that can be adapted based on the desired final concentration and administration route.
1. Vehicle for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection (Ethanol-Based):
-
Objective: To prepare a solution of this compound suitable for i.p. or s.c. injection.
-
Materials:
-
This compound powder
-
Ethanol (100%, non-denatured)
-
Saline (0.9% NaCl, sterile) or Phosphate-Buffered Saline (PBS, sterile)
-
-
Protocol:
-
Prepare a stock solution of this compound in 100% ethanol. The concentration of this stock solution should be high enough to allow for subsequent dilution. For example, a 10 mg/mL stock solution.
-
Warm the ethanol slightly (e.g., to 37°C) to aid in dissolution.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
For the final dosing solution, dilute the ethanol stock solution with sterile saline or PBS. A common final concentration of ethanol is 5-10%. For example, to achieve a 1 mg/mL final concentration with 10% ethanol, dilute 100 µL of the 10 mg/mL ethanol stock into 900 µL of saline.
-
Vortex the final solution thoroughly before each injection to ensure homogeneity.
-
Important: Always prepare the final dilution fresh on the day of the experiment.
-
2. Vehicle for Oral Gavage (Oil-Based):
-
Objective: To prepare a suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Corn oil or another suitable sterile oil
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the oil to the powder to create a paste.
-
Gradually add the remaining volume of oil while continuously triturating or vortexing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure consistent dosing.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the EP2 and EP4 receptors.
Caption: EP2 Receptor Signaling Pathway.
Caption: EP4 Receptor Signaling Pathway.
Experimental Workflow
Caption: General In Vivo Experimental Workflow.
References
addressing batch-to-batch variability of AH13205
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of AH13205, a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. This guide includes troubleshooting advice for potential batch-to-batch variability, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of a chemical compound can lead to inconsistent experimental results. While specific batch-to-batch data for this compound is not publicly available, the following guide provides a systematic approach to identifying and mitigating potential variability based on general principles for research compounds.
Issue: A new batch of this compound shows reduced potency or altered activity in our assay.
This is a common issue that can arise from several factors related to the compound's integrity and the experimental setup.
Table 1: Troubleshooting Protocol for Suspected Batch-to-Batch Variability
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Purity and Integrity | 1. Certificate of Analysis (CoA) Review: Compare the CoA for the new and old batches. Look for differences in purity, impurities, and storage recommendations. 2. Analytical Chemistry Verification: If significant discrepancies are suspected, consider independent analysis (e.g., HPLC, LC-MS, NMR) to confirm the identity, purity, and concentration of the new batch. 3. Solubility Test: Visually inspect the solubility of the new batch in your chosen solvent (e.g., DMSO).[1][2] Ensure complete dissolution. | - Contact the supplier for clarification on any CoA discrepancies. - If purity is confirmed to be lower, adjust the concentration accordingly for your experiments. - If solubility is an issue, try gentle warming or sonication. Always prepare fresh stock solutions. |
| Compound Storage and Handling | 1. Storage Conditions: Verify that both the old and new batches have been stored according to the manufacturer's recommendations (e.g., -20°C for solid, -20°C for stock solutions in DMSO).[2] 2. Freeze-Thaw Cycles: Minimize freeze-thaw cycles for stock solutions. Aliquot stocks into single-use volumes. 3. Age of Stock Solutions: Prepare fresh stock solutions from the new batch. Do not use old stock solutions that may have degraded over time. | - Discard any improperly stored compound. - Always use freshly prepared dilutions for your experiments. |
| Experimental Procedure | 1. Assay Control Validation: Run a parallel experiment using a well-characterized, lot-validated batch of this compound (if available) or another standard EP2 agonist as a positive control. 2. Cell-Based Assay Variables: Ensure consistency in cell passage number, seeding density, serum batch, and incubation times. 3. Reagent Consistency: Verify the quality and consistency of all reagents used in the assay, as lot-to-lot variation in reagents can also contribute to variability. | - A consistent positive control will help determine if the issue lies with the new batch of this compound or the assay itself. - Standardize all experimental parameters to minimize variability. |
| Target Receptor Expression | 1. Receptor Level Check: If possible, verify the expression levels of the EP2 receptor in your cell line or tissue model (e.g., by qPCR or Western blot). Expression levels can change with cell passage. | - Use cells with consistent and verified EP2 receptor expression. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in various physiological processes, including inflammation, immune response, and smooth muscle relaxation.[3][4]
Q2: How should I store and handle this compound?
Solid this compound should be stored at -20°C.[1][2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The compound is stable for a few weeks at ambient temperature during shipping.[2]
Q3: What are the common in vitro and in vivo applications of this compound?
-
In Vitro: this compound can be used in cell-based assays to study EP2 receptor signaling. Common applications include measuring cAMP accumulation in cells expressing the EP2 receptor, assessing the inhibition of pro-inflammatory cytokine release (e.g., TNFα) from immune cells, and studying its effect on T-cell activation.[3]
-
In Vivo: In animal models, EP2 agonists have been investigated for their therapeutic potential in conditions such as glaucoma, osteoporosis, and inflammatory diseases.[3]
Q4: My experimental results are inconsistent even with the same batch of this compound. What could be the cause?
Inconsistent results can stem from various sources unrelated to batch-to-batch variability. These include:
-
Cell culture conditions: Variations in cell passage number, confluency, and serum can alter cellular responses.
-
Experimental technique: Inconsistent pipetting, incubation times, or cell handling can introduce significant errors.
-
Compound solubility: Ensure the compound is fully dissolved in your working solutions. Precipitation will lead to inaccurate concentrations.
Q5: Are there any known off-target effects of this compound?
While this compound is described as a selective EP2 agonist, all small molecules have the potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated through the EP2 receptor. This can be achieved by using EP2 receptor antagonists or by using cell lines that do not express the EP2 receptor.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a common method to quantify the agonist activity of this compound by measuring the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., chemiluminescent or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-EP2 cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., DMSO).
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of pre-warmed assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the this compound dilutions, positive control, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit.
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Visualizations
Diagram 1: EP2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by an EP2 receptor agonist like this compound.
Caption: EP2 receptor activation by this compound leads to cAMP production.
Diagram 2: Troubleshooting Workflow for Batch Variability
This workflow provides a logical sequence of steps to diagnose the root cause of suspected batch-to-batch variability.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Minimizing Drug-Induced Cytotoxicity
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with AH13205 in our initial screening. What are the first parameters we should investigate?
When encountering high cytotoxicity, the primary parameters to evaluate are the concentration of the compound and the duration of exposure. Cytotoxicity is often dose- and time-dependent. We recommend performing a dose-response and time-course experiment to identify the optimal window for your desired effect with minimal cell death.
Q2: Could our cell culture conditions be contributing to the observed cytotoxicity of this compound?
Absolutely. Suboptimal cell culture conditions can sensitize cells to drug-induced stress. Ensure the following are optimized:
-
Cell Confluency: Avoid using cells that are either too sparse or overly confluent, as this can affect their physiological state and response to treatment.
-
Media Composition: Use the recommended medium, serum concentration, and supplements for your specific cell line. Stressed cells are more susceptible to toxic insults.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to experimental treatments.
Q3: Are there any co-treatment strategies that could mitigate this compound-induced cytotoxicity?
Co-treatment with protective agents can be a viable strategy, depending on the mechanism of toxicity. If oxidative stress is suspected, the addition of antioxidants like N-acetylcysteine or Vitamin E might be beneficial.[1] Additionally, if the compound is known to affect specific cellular pathways, inhibitors or activators of related pathways could potentially offer protection.
Q4: We are using a colorimetric assay (e.g., MTT) to measure cytotoxicity. Could the assay itself be giving misleading results?
Yes, colorimetric assays like MTT can be influenced by the compound or experimental conditions. For instance, the phenol red in culture medium can interfere with the readout.[1] It is advisable to use a phenol red-free medium during the assay.[1] Furthermore, some compounds can interfere with cellular metabolism, which can be misinterpreted as cytotoxicity by assays that measure metabolic activity.[2] It is recommended to confirm results using a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).
Troubleshooting Guides
Issue 1: High Variance in Cytotoxicity Data
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, visually inspect plates to confirm even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the media containing your compound for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different mechanisms of cell death being measured.
-
Solution: Understand what each assay measures. For example, an MTT assay measures metabolic activity, which may decrease before cell death occurs, while a trypan blue assay measures membrane integrity, which is a later-stage indicator of cell death.[2] Combining assays can provide a more complete picture of the cytotoxic mechanism.
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.
-
Data Presentation
Table 1: Experimental Parameters for Assessing this compound Cytotoxicity
| Parameter | Recommended Range to Test | Rationale |
| Concentration of this compound | Logarithmic scale (e.g., 0.01 µM to 100 µM) | To determine the dose-dependent effect and calculate IC50. |
| Exposure Time | 24, 48, 72 hours | To assess the time-dependent effects of the compound.[1] |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | To ensure optimal growth and avoid confluency-related artifacts. |
| Co-treatment (Antioxidant) | e.g., 1-10 mM N-acetylcysteine | To investigate the role of oxidative stress in cytotoxicity. |
Experimental Protocols
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[1]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Workflow for troubleshooting and minimizing drug-induced cytotoxicity.
Caption: Potential signaling pathways involved in drug-induced cytotoxicity.
References
troubleshooting unexpected results with AH13205
No information was found for the compound "AH13205" in the public domain.
Our comprehensive search for "this compound" across various scientific and technical databases did not yield any specific information about a compound with this identifier. This suggests that "this compound" may be:
-
A typographical error: Please double-check the name and any associated documentation for the correct spelling or designation.
-
An internal or very new compound identifier: The compound may be under early-stage development and not yet publicly disclosed or published.
-
A less common synonym: The compound might be more widely known under a different name.
Recommendations:
-
Verify the Compound Name: Please ensure the identifier "this compound" is accurate.
-
Consult Internal Documentation: If this is a compound from your own research or a collaborator's, please refer to your internal documentation for its properties and expected outcomes.
-
Provide an Alternative Identifier: If you have an alternative name, CAS number, or chemical structure for this compound, please provide it so we can assist you further.
Without foundational information on this compound, including its mechanism of action and typical experimental applications, we are unable to generate the requested troubleshooting guides, FAQs, data tables, or diagrams. We are committed to providing accurate and helpful technical support and will be able to proceed once the correct compound information is available.
optimization of incubation time for AH13205 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the hypothetical small molecule inhibitor, AH13205.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: For initial experiments, we recommend a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point is to test a range of incubation times, such as 6, 12, 24, and 48 hours.
Q2: How do I determine the optimal concentration of this compound to use in conjunction with the incubation time?
A2: The optimal concentration of this compound is interdependent with the incubation time. We recommend performing a dose-response experiment at a fixed, preliminary incubation time (e.g., 24 hours) to identify a potent concentration range. Subsequently, a time-course experiment can be conducted using a concentration determined from the dose-response curve.
Q3: I am observing significant cell death at my chosen incubation time. What should I do?
A3: High levels of cytotoxicity can indicate that the incubation time is too long or the concentration of this compound is too high. Consider the following troubleshooting steps:
-
Reduce Incubation Time: Shorten the exposure duration to see if cytotoxicity decreases while maintaining the desired biological effect.
-
Lower Concentration: Perform a dose-response experiment to find a less toxic concentration.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as this can increase sensitivity to a compound.
-
Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH or MTT assay) to quantify the cytotoxic effect at different incubation times and concentrations.
Q4: I am not observing the expected biological effect after this compound treatment. What could be the issue?
A4: If you are not observing the expected effect, the incubation time may be too short for the biological process to occur. Consider these points:
-
Increase Incubation Time: Extend the incubation period (e.g., to 48 or 72 hours) to allow for sufficient time for the compound to elicit a response.
-
Verify Compound Activity: Ensure the this compound is properly stored and has not degraded.
-
Check Downstream Markers: Analyze downstream markers of the target pathway at different time points to confirm target engagement.
-
Optimize Cell Conditions: Ensure your cell culture conditions are optimal for the biological response you are measuring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Variability Between Replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell density across all wells. Apply this compound consistently to all treatment groups. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain humidity. | |
| Precipitation of this compound in Culture Media | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%). |
| Unexpected Morphological Changes in Cells | Off-target effects or solvent toxicity. | Run a vehicle control (media with the same concentration of solvent used for this compound) to distinguish between compound-specific effects and solvent effects. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound treatment by measuring the phosphorylation of a key downstream target, Protein X.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting (anti-p-Protein X, anti-Total Protein X, anti-housekeeping protein)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Incubate the cells overnight to allow for attachment.
-
Treatment: Treat the cells with a predetermined concentration of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated Protein X and total Protein X. Use a housekeeping protein for normalization.
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound over different incubation times using a lactate dehydrogenase (LDH) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Cell Culture: Incubate the cells overnight.
-
Treatment: Add varying concentrations of this compound to the wells. Include wells for "no treatment" (spontaneous LDH release) and "maximum LDH release" (lysis control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Follow the manufacturer's instructions for the LDH assay to measure the amount of LDH released into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and incubation time relative to the controls.
Data Presentation
Table 1: Effect of this compound Incubation Time on Protein X Phosphorylation
| Incubation Time (hours) | p-Protein X Level (Relative to Total Protein X) |
| 0 | 1.00 |
| 2 | 0.85 |
| 6 | 0.62 |
| 12 | 0.41 |
| 24 | 0.25 |
| 48 | 0.28 |
Table 2: Cytotoxicity of this compound at Different Incubation Times
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0.1 | 2.5 | 5.1 | 8.3 |
| 1 | 4.8 | 10.2 | 15.7 |
| 10 | 15.3 | 28.9 | 45.1 |
| 100 | 55.6 | 85.4 | 98.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway affected by this compound.
Validation & Comparative
Unraveling the Profile of AH13205: A Comparative Analysis with Predecessor Prostanoid EP2 Receptor Agonists
For Immediate Release
In the landscape of selective prostanoid EP2 receptor agonists, AH13205 has emerged as a significant compound of interest for researchers in drug development. This guide provides a comprehensive comparative analysis of this compound against its notable predecessor compounds, offering insights into its pharmacological profile, supported by available experimental data. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its potential applications.
Executive Summary
This compound is a potent and selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including inflammation, smooth muscle relaxation, and intraocular pressure regulation. While direct developmental predecessors of this compound from a single pharmaceutical program are not extensively detailed in publicly available literature, a comparative analysis can be drawn against earlier and structurally related EP2 agonists that have paved the way for its development. This guide will focus on comparing this compound with Butaprost, a foundational selective EP2 agonist.
Comparative Data Overview
The following table summarizes the key pharmacological parameters of this compound and its predecessor, Butaprost, based on available in vitro and in vivo studies.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity Profile | Key In Vivo Effects |
| This compound | Data not publicly available | Data not publicly available | Selective for EP2 receptor | Showed promising activity in guinea pigs; not effective as a bronchodilator in humans. [cite: ] |
| Butaprost | ~2400 (for EP2) | ~32 (cAMP assay) | Selective for EP2 over other prostanoid receptors, though some activity at IP and EP3/EP4 at higher concentrations. | Reduces intraocular pressure by increasing uveoscleral outflow.[1][2] |
In-Depth Pharmacological Profile
This compound
In preclinical studies, this compound demonstrated notable activity in guinea pig models, suggesting its potential in specific therapeutic areas. However, its lack of efficacy as a bronchodilator in human studies highlights the species-specific differences in drug response and the challenges of translating preclinical findings to clinical outcomes.
Butaprost: A Key Predecessor
Butaprost is one of the earliest and most widely studied selective EP2 receptor agonists, making it a crucial benchmark for comparison. Although its binding affinity for the EP2 receptor is modest (Ki ≈ 2400 nM), it exhibits functional agonism by stimulating cyclic AMP (cAMP) production, a key downstream signaling event of EP2 receptor activation.[3]
A significant in vivo effect of Butaprost is its ability to lower intraocular pressure (IOP) by enhancing uveoscleral outflow.[1][2] This has established the EP2 receptor as a therapeutic target for glaucoma. The pharmacological profile of Butaprost, including its selectivity and functional effects, has provided a foundational understanding for the development of subsequent EP2 agonists like this compound.
Signaling Pathway and Experimental Workflow
The activation of the prostanoid EP2 receptor by an agonist like this compound or its predecessors initiates a well-defined intracellular signaling cascade. The following diagram illustrates this pathway.
Caption: EP2 receptor signaling pathway initiated by agonist binding.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are essential.
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for the EP2 receptor.
-
Methodology: Competitive radioligand binding assays are typically performed using cell membranes prepared from cells overexpressing the human EP2 receptor. A radiolabeled ligand with known affinity for the EP2 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound or Butaprost). The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement):
-
Objective: To measure the functional potency (EC50) of a compound as an EP2 receptor agonist.
-
Methodology: Cells expressing the EP2 receptor are treated with increasing concentrations of the agonist. Following incubation, the intracellular levels of cyclic AMP (cAMP) are measured using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from the dose-response curve.
Conclusion
This compound represents a noteworthy advancement in the field of selective prostanoid EP2 receptor agonists. While a direct lineage of predecessor compounds is not clearly defined in the public literature, a comparative analysis with the foundational EP2 agonist, Butaprost, provides valuable context for its pharmacological profile. The development of compounds like this compound builds upon the understanding of the structure-activity relationships and in vivo effects established by earlier molecules. Further disclosure of quantitative data for this compound will be crucial for a more definitive comparative assessment and for guiding future research in the therapeutic applications of EP2 receptor modulation.
References
Independent Verification of AH13205's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of AH13205, a selective prostanoid EP2 receptor agonist, with alternative compounds. The information is based on available scientific literature. It is important to note that while the primary effects of this compound have been cited in subsequent research, no direct independent replication studies were identified. Furthermore, the neuroprotective effects attributed to this compound by some commercial vendors could not be substantiated by primary scientific literature.
Ocular Hypotensive Effects
This compound has been reported to lower intraocular pressure (IOP) in preclinical models. This effect is a key characteristic of EP2 receptor agonists and has led to the development of newer compounds for the treatment of glaucoma.
Comparative Efficacy in Ocular Hypertension Models
| Compound | Model | Dose/Concentration | Reported IOP Reduction | Citation |
| This compound | Ocular Hypertensive Cynomolgus Monkeys | Not Specified | 25-36% | [1] |
| Butaprost | Ocular Hypertensive Cynomolgus Monkeys | 0.1% | ~40% (normalized IOP) | [2] |
| Omidenepag Isopropyl | Ocular Hypertensive Cynomolgus Monkeys | 0.01% | Max. reduction of 19.9 ± 3.0 mmHg | [3] |
| Omidenepag Isopropyl | Human (Phase 3, OAG/OHT) | 0.002% once daily | Mean diurnal IOP reduction of -5.6 ± 0.5 mmHg (at week 52) |
Experimental Protocol: Ocular Hypotensive Studies in Monkeys (General Methodology)
The following is a generalized protocol based on standard practices for this type of research, as the specific detailed protocol for the original this compound study was not available.
-
Animal Model: Cynomolgus monkeys with laser-induced unilateral ocular hypertension are commonly used. This creates a model with one normotensive eye and one hypertensive eye in the same animal for direct comparison.
-
Drug Administration: The test compound (e.g., this compound, Butaprost) is administered topically to the hypertensive eye, while the vehicle is administered to the contralateral normotensive eye.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a pneumatonometer.
-
Data Analysis: The change in IOP from baseline in the treated eye is calculated and compared to the vehicle-treated eye. The percentage reduction in IOP is a key endpoint.
Signaling Pathway for EP2 Receptor-Mediated IOP Reduction
Caption: EP2 receptor activation by agonists leads to increased aqueous humor outflow and a reduction in intraocular pressure.
Bronchodilator Effects
This compound was initially investigated for its potential as a bronchodilator. While it demonstrated activity in guinea pig models, this effect did not translate to humans.
Comparative Bronchodilator Activity in Guinea Pig Trachea
| Compound | Preparation | Spasmogen | Potency (pD2 or EC50) | Citation |
| This compound | Guinea Pig Tracheal Strips | Histamine | Relaxant activity demonstrated | [4] |
| Isoprenaline | Guinea Pig Tracheal Strips | Histamine | pD2: 7.60 ± 0.01 | |
| Salbutamol | Guinea Pig Tracheal Strips | Histamine | pD2: 7.50 ± 0.01 | |
| Theophylline | Guinea Pig Isolated Trachealis | Spontaneous Tone | Concentration-dependent relaxation |
Note: A later study confirmed the relaxant activity of this compound in guinea pig trachea but also demonstrated a lack of effect on human airway relaxation, potentially explaining its failure in clinical studies for this indication.[4]
Experimental Protocol: Guinea Pig Tracheal Strip Relaxation Assay (General Methodology)
The following is a generalized protocol as the specific detailed protocol for the original this compound study by Nials et al. (1993) was not fully available.
-
Tissue Preparation: Tracheal strips are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The tracheal strips are contracted with a spasmogen such as histamine or acetylcholine to induce a stable tone.
-
Drug Addition: Cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: Concentration-response curves are plotted, and the potency (e.g., EC50 or pD2 value) of the compound is calculated.
Experimental Workflow for Tracheal Strip Assay
Caption: Workflow for assessing the bronchodilator effect of this compound on isolated guinea pig tracheal strips.
Neuroprotective Effects
The claim of neuroprotective properties for this compound appears to originate from commercial suppliers. An extensive search of the primary scientific literature did not yield any peer-reviewed research articles that have investigated or substantiated this effect. Therefore, at present, there is no independent scientific evidence to support the claim of neuroprotection for this compound.
Conclusion
This compound is a well-established selective EP2 receptor agonist with demonstrated ocular hypotensive effects in preclinical monkey models and bronchodilator effects in guinea pigs. However, the bronchodilator effect was not observed in human airways. While the ocular hypotensive effects are consistent with the mechanism of action for this class of compounds, there is a lack of direct, independent replication studies for the original findings on this compound. Newer EP2 receptor agonists, such as omidenepag, have undergone extensive clinical development and provide a more robust dataset for comparison in the context of glaucoma treatment. The neuroprotective claims for this compound are not currently supported by published scientific evidence. Researchers should be aware of these limitations when considering the use of this compound in their studies.
References
- 1. Steroid-Induced Ocular Hypertension in Mice Is Differentially Reduced by Selective EP2, EP3, EP4, and IP Prostanoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thorax.bmj.com [thorax.bmj.com]
AH13205: An Investigational Prostanoid EP2 Receptor Agonist for Glaucoma
For researchers, scientists, and drug development professionals, understanding the landscape of emerging glaucoma therapies is critical. AH13205, a selective prostanoid EP2 receptor agonist, represents a potential alternative to the current standard-of-care treatments for elevated intraocular pressure (IOP), a key risk factor for glaucoma. However, a direct comparative analysis of the efficacy of this compound against established drugs is hampered by the limited availability of head-to-head preclinical or clinical studies in the public domain.
Currently, the mainstay of glaucoma treatment involves prostaglandin F2α analogues, such as latanoprost, travoprost, and bimatoprost. These drugs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor. More recently, another prostanoid EP2 receptor agonist, omidenepag isopropyl, has been approved for clinical use, demonstrating a comparable IOP-lowering effect to prostaglandin analogues.[1][2][3]
While direct comparative efficacy data for this compound is not publicly available, this guide will provide an overview of the mechanism of action for both EP2 receptor agonists and the standard-of-care prostaglandin F2α analogues, along with a summary of the typical experimental protocols used to evaluate such compounds.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism for lowering IOP in both classes of drugs involves modulating the outflow of aqueous humor from the eye. However, they achieve this through different prostanoid receptor subtypes, leading to distinct signaling pathways.
Prostaglandin F2α (FP) Receptor Agonists (Standard-of-Care):
Latanoprost, travoprost, and bimatoprost are analogues of prostaglandin F2α and exert their effects by binding to the FP receptor. This interaction primarily increases the uveoscleral outflow, a secondary drainage pathway for aqueous humor. The signaling cascade involves the activation of matrix metalloproteinases, which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating fluid drainage.
Prostanoid EP2 Receptor Agonists (this compound and Omidenepag Isopropyl):
This compound and the approved drug omidenepag isopropyl target the prostanoid EP2 receptor. Activation of the EP2 receptor is understood to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. This dual mechanism of action is a potential advantage. In the trabecular meshwork, EP2 receptor activation is thought to relax the tissue, thereby increasing the outflow facility.
Efficacy Data: The Missing Link for this compound
While comprehensive, direct comparative data for this compound is unavailable, the established efficacy of the standard-of-care drugs provides a benchmark for what would be expected from a new therapeutic agent. Clinical studies and meta-analyses have consistently demonstrated the robust IOP-lowering effects of prostaglandin analogues.
| Drug Class | Representative Drugs | Mean IOP Reduction | Primary Outflow Pathway |
| Prostaglandin F2α Analogues | Latanoprost, Travoprost, Bimatoprost | 25-35% | Uveoscleral |
| Prostanoid EP2 Receptor Agonists | Omidenepag Isopropyl | Comparable to FP Agonists | Trabecular & Uveoscleral |
| This compound | - | Data not available | Trabecular & Uveoscleral (presumed) |
| Table 1: General Efficacy Comparison of Prostanoid Receptor Agonists for Glaucoma. Data for prostaglandin analogues and omidenepag isopropyl are derived from numerous clinical trials. Efficacy for this compound is yet to be determined in comparative studies. |
Experimental Protocols for Evaluating Anti-Glaucoma Drugs
The development of novel IOP-lowering drugs like this compound relies on a well-established series of preclinical and clinical experiments.
Preclinical Evaluation:
-
In vitro studies: Receptor binding assays are conducted to determine the affinity and selectivity of the compound for the target receptor (e.g., EP2 vs. FP receptors). Cell-based assays using human trabecular meshwork cells or ciliary muscle cells are used to investigate the drug's effect on cellular contractility, extracellular matrix remodeling, and signaling pathways.
-
Ex vivo studies: Perfused anterior segment organ culture models from human or animal eyes are used to directly measure the effect of the drug on aqueous humor outflow facility.
-
In vivo studies: Animal models of glaucoma or ocular hypertension (e.g., in rabbits, monkeys) are essential to assess the IOP-lowering efficacy, duration of action, and safety of the drug candidate. Tonometry is used to measure IOP at various time points after drug administration.
Clinical Evaluation:
-
Phase I trials: Primarily focus on the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers.
-
Phase II trials: Evaluate the efficacy of the drug in lowering IOP in patients with glaucoma or ocular hypertension and determine the optimal dose. These trials often include a comparator arm with a standard-of-care drug.
-
Phase III trials: Large-scale, multicenter, randomized, and controlled trials designed to confirm the efficacy and safety of the new drug against the current standard of care. These trials provide the pivotal data for regulatory approval.
Conclusion
This compound, as a selective prostanoid EP2 receptor agonist, holds promise as a potential future treatment for glaucoma. Its presumed dual mechanism of action on both the trabecular and uveoscleral outflow pathways is a compelling feature. However, without publicly available data from direct comparative studies against the well-established prostaglandin F2α analogues or the more recently approved EP2 agonist omidenepag isopropyl, its relative efficacy and safety profile remain to be elucidated. Further research and the publication of clinical trial data are necessary to fully assess the therapeutic potential of this compound in the management of glaucoma.
References
Validating the Mechanism of AH13205: A Comparative Guide to EP2 Receptor Agonism and its Knockout-Verified Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostanoid EP2 receptor agonist, AH13205, with other alternative EP2 agonists. We delve into the validation of its mechanism of action through knockout studies, presenting supporting experimental data and detailed protocols to aid in research and development.
Unveiling the Mechanism: The EP2 Receptor Signaling Pathway
This compound is an agonist for the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by EP2 receptor activation involves the coupling to a stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
An alternative, G-protein-independent pathway involves the recruitment of β-arrestin to the activated EP2 receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades. The validation of this compound's mechanism hinges on demonstrating its activity is dependent on the presence of the EP2 receptor.
The Gold Standard: Validation through Knockout Studies
The most definitive method to validate that the effects of this compound are mediated by the EP2 receptor is through the use of EP2 receptor knockout (KO) animal models. In these models, the gene encoding the EP2 receptor is deleted, rendering the animals incapable of producing a functional receptor. If this compound is a true EP2 agonist, its administration to EP2 KO animals should result in a significantly diminished or completely abolished physiological response compared to wild-type (WT) animals.
Numerous studies have utilized EP2 knockout mice to elucidate the receptor's role in various biological processes, including inflammation, cancer, and neurobiology. These studies consistently demonstrate that the effects of the endogenous EP2 agonist, prostaglandin E2 (PGE2), and other synthetic EP2 agonists are absent in EP2 knockout mice, thereby validating the on-target mechanism of these compounds. While a specific study validating this compound with an EP2 KO model was not identified in the literature, the established principles from studies with other EP2 agonists provide a strong framework for its validation.
Performance Comparison: this compound vs. Alternative EP2 Agonists
The following table summarizes the quantitative data for this compound and other commonly used EP2 receptor agonists. This data is crucial for selecting the appropriate tool compound for specific research needs, considering factors like potency and selectivity.
| Compound | Receptor Target | Binding Affinity (Ki) | Agonist Potency (EC50) | Species | Reference |
| This compound | Prostanoid EP2 | > Butaprost, < Misoprostol | Not explicitly found | Rabbit | [1] |
| Butaprost | Prostanoid EP2 | 2.4 µM | 480 nM | Murine, Rabbit | [1] |
| CP-533,536 | Prostanoid EP2 | Not explicitly found | Not explicitly found | Not specified | |
| Omidenepag | Prostanoid EP2 | 3.6 nM | 8.3 nM | Human |
Detailed Experimental Protocols
To facilitate the validation of this compound's mechanism and its comparison with other agonists, we provide detailed methodologies for key experiments.
Generation and Validation of EP2 Knockout Mice
Methodology based on established protocols:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ptger2 gene (the gene encoding the EP2 receptor) with a selectable marker, such as a neomycin resistance cassette.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. ES cells that have undergone homologous recombination are selected for using the appropriate antibiotic.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Offspring are genotyped using PCR analysis of tail-tip DNA to identify wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.
-
Validation of Knockout: The absence of EP2 receptor mRNA and protein in knockout animals is confirmed by RT-PCR, Western blotting, or immunohistochemistry of relevant tissues.
In Vivo Validation of EP2 Agonist Activity
-
Animal Groups: Age- and sex-matched EP2 knockout (-/-) and wild-type (+/+) mice are used.
-
Compound Administration: this compound or an alternative EP2 agonist is administered to both groups via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group for both genotypes is also included.
-
Endpoint Measurement: A relevant physiological or pathological endpoint known to be modulated by EP2 activation is measured. This could include, but is not limited to:
-
Inflammation Models: Measurement of paw edema, cytokine levels (e.g., IL-6, TNF-α) in response to an inflammatory challenge.
-
Cancer Models: Assessment of tumor growth and metastasis in a relevant cancer model.
-
Cardiovascular Models: Measurement of blood pressure or vasodilation.
-
-
Data Analysis: The response in the drug-treated groups is compared to the vehicle-treated groups for each genotype. A statistically significant effect in the wild-type group that is absent or significantly reduced in the knockout group validates the EP2-mediated mechanism of the agonist.
In Vitro Validation: cAMP Accumulation Assay
This assay directly measures the activation of the Gs-coupled signaling pathway.
-
Cell Culture: Cells expressing the EP2 receptor (either endogenously or through transfection) are cultured. For knockout validation, primary cells from EP2 KO and WT animals can be used.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound or other EP2 agonists.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a reporter assay (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated. A rightward shift or complete lack of response in cells lacking the EP2 receptor confirms the agonist's mechanism.
β-Arrestin Recruitment Assay
This assay assesses the G-protein-independent signaling potential of the agonist.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET). The EP2 receptor is tagged with one fragment/protein, and β-arrestin is tagged with the complementary fragment/protein.
-
Cell Lines: A stable cell line co-expressing the tagged EP2 receptor and β-arrestin is used.
-
Compound Stimulation: Cells are treated with a range of concentrations of this compound or other agonists.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two tags come into close proximity, generating a detectable signal (luminescence or fluorescence).
-
Data Analysis: Dose-response curves are plotted, and EC50 values for β-arrestin recruitment are determined.
By employing these rigorous experimental approaches, researchers can unequivocally validate the mechanism of action of this compound and objectively compare its performance against other EP2 receptor agonists, thereby advancing the development of novel therapeutics targeting this important pathway.
References
Head-to-Head Comparison: AH13205 vs. Butaprost for EP2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective agonists for the prostanoid EP2 receptor: AH13205 and Butaprost. The EP2 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a key therapeutic target in various physiological processes, including inflammation, smooth muscle relaxation, and intraocular pressure regulation.[1][2][3][4] This document summarizes their pharmacological properties, presents available quantitative data, and details the experimental protocols used for their characterization.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | Butaprost | Reference |
| Target | Prostanoid EP2 Receptor | Prostanoid EP2 Receptor | [1] |
| Receptor Type | Gs-coupled GPCR | Gs-coupled GPCR | [1][3] |
| Mechanism of Action | Agonist | Agonist | [1] |
| Primary Second Messenger | cyclic AMP (cAMP) | cyclic AMP (cAMP) | [1][3] |
| Binding Affinity (Ki) at EP2 Receptor | Low potency (specific Ki not consistently reported) | ~2400 nM (murine) | [1][5] |
| Functional Potency (EC50) | Less potent than Butaprost in some functional assays | EC50 values reported in the nanomolar to low micromolar range in cAMP assays | [6] |
| Selectivity | Selective for EP2 receptor | Selective for EP2 over other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, TP) | [5][7] |
In-Depth Analysis
This compound and Butaprost are both widely used research tools to investigate the physiological roles of the EP2 receptor. While both are selective agonists, they exhibit differences in their potency and have been characterized in various in vitro and in vivo models.
Butaprost , a structural analog of prostaglandin E2 (PGE2), is a well-characterized and frequently used selective EP2 receptor agonist.[7] It has a reported binding affinity (Ki) of approximately 2.4 µM for the murine EP2 receptor.[5] Butaprost has demonstrated selectivity for the EP2 receptor over other prostanoid receptors, although some functional activity at the IP receptor has been noted.[1][7]
A comparative study on the inhibition of platelet-activating factor-induced aggregation of guinea-pig eosinophils established a rank order of potency for EP2-selective agonists as: 11-deoxy-PGE1 > misoprostol > butaprost = this compound.[6] This suggests that in this specific functional assay, this compound and Butaprost have comparable potency.
Signaling Pathway and Experimental Workflow
The activation of the EP2 receptor by an agonist like this compound or Butaprost initiates a well-defined intracellular signaling cascade.
A typical experimental workflow to characterize and compare these compounds involves assessing their binding affinity and functional potency.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or Butaprost) to the EP2 receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP2 receptor to confluency.
-
Harvest the cells and wash with ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 250 mM sucrose, pH 7.4).
-
Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist (e.g., PGE2).
-
Incubate at a suitable temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay (for EC50 Determination)
This protocol outlines a general method for measuring the ability of this compound or Butaprost to stimulate cAMP production in cells expressing the EP2 receptor.
1. Cell Culture and Plating:
-
Culture cells expressing the EP2 receptor in an appropriate medium.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Stimulation:
-
On the day of the assay, replace the culture medium with a serum-free medium or assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Add varying concentrations of the test agonist (this compound or Butaprost) to the wells.
-
Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C or room temperature).
3. Cell Lysis and cAMP Quantification:
-
Lyse the cells using the lysis buffer provided with the specific cAMP assay kit being used.
-
Quantify the intracellular cAMP levels using a commercially available kit, such as an ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaScreen assay, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Butaprost serve as valuable tools for studying the pharmacology of the EP2 receptor. Butaprost is generally considered a more potent agonist with a more extensively characterized pharmacological profile. The choice between these compounds will depend on the specific requirements of the experimental design, including the desired potency and the biological system under investigation. The experimental protocols provided herein offer a foundation for the in-house characterization and comparison of these and other EP2 receptor agonists.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
confirming the on-target effects of AH13205 using orthogonal methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the On-Target Effects of the EP2 Agonist AH13205.
This guide provides a comprehensive comparison of this compound with other EP2 receptor modulators, supported by experimental data from orthogonal methods. The data presented herein is designed to facilitate an objective assessment of this compound's performance and to provide detailed methodologies for replicating key validation experiments.
Executive Summary
This compound is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and smooth muscle relaxation. While this compound has been utilized in research to probe EP2 receptor function, it is generally considered to be of low potency. This guide outlines several orthogonal methods to confirm the on-target effects of this compound, directly comparing its activity with another EP2 agonist, butaprost, and two selective EP2 antagonists, PF-04418948 and TG6-10-1. The validation techniques detailed include direct binding assays, functional cellular assays, and biophysical methods to provide a multi-faceted confirmation of target engagement.
Data Presentation: Comparative Ligand Profiling at the EP2 Receptor
The following tables summarize the quantitative data for this compound and comparator compounds, highlighting their binding affinities and functional potencies at the EP2 receptor.
Table 1: EP2 Receptor Binding Affinities
| Compound | Compound Type | Binding Affinity (Ki/Kd) | Method |
| This compound | Agonist | Low Potency (specific value not readily available in public literature) | Inferred from functional assays |
| Butaprost | Agonist | 2400 nM (Ki)[1] | Radioligand Binding Assay |
| PF-04418948 | Antagonist | 1.8 nM (functional KB)[2][3] | Functional cAMP Assay |
| TG6-129 | Antagonist | 8.8 nM (Kd)[4][5] | Not specified |
Table 2: EP2 Receptor Functional Activity
| Compound | Compound Type | Functional Potency (EC50/IC50) | Assay Type |
| This compound | Agonist | Not specified | Chemotaxis Inhibition |
| Butaprost | Agonist | Not specified | cAMP Accumulation |
| PF-04418948 | Antagonist | 2.7 nM (IC50)[6] | PGE2-induced relaxation of mouse trachea |
| TG6-10-1 | Antagonist | Not specified | Not specified |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the EP2 receptor signaling pathway and the general workflows of the orthogonal methods used to validate the on-target effects of this compound.
Figure 1: Simplified EP2 receptor signaling pathway upon agonist binding.
Figure 2: Workflow of orthogonal methods for EP2 receptor target validation.
Experimental Protocols
Detailed methodologies for the key orthogonal experiments are provided below.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the EP2 receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
Unlabeled PGE2 for non-specific binding determination.
-
Test compounds: this compound, butaprost, PF-04418948, TG6-10-1.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-EP2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd, e.g., 1-3 nM), and 50 µL of various concentrations of the test compound (or unlabeled PGE2 for non-specific binding, final concentration 10 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This cell-based assay measures the functional consequence of EP2 receptor activation, which is an increase in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds at the EP2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
PGE2 as a reference agonist.
-
Test compounds: this compound, butaprost, PF-04418948, TG6-10-1.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque plates.
Protocol:
-
Cell Plating:
-
Seed the EP2-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Agonist Mode:
-
Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of this compound or butaprost.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with 5 µL of stimulation buffer containing various concentrations of PF-04418948 or TG6-10-1 for 15-30 minutes at 37°C.
-
Add 5 µL of PGE2 at a concentration that gives ~80% of the maximal response (EC80) and incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
For agonists, plot the cAMP response against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the PGE2-induced cAMP response against the logarithm of the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target protein.
Objective: To characterize the binding kinetics and determine the equilibrium dissociation constant (Kd) of this compound for the purified EP2 receptor.
Materials:
-
Purified, solubilized, and stabilized human EP2 receptor.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer: HBS-P+ buffer (HEPES, NaCl, P20 surfactant) containing a low concentration of a suitable detergent (e.g., 0.05% DDM).
-
Test compound: this compound.
Protocol:
-
Receptor Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified EP2 receptor over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized EP2 receptor surface and a reference flow cell (without receptor).
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase by flowing running buffer over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the direct binding of this compound to the EP2 receptor in intact cells.
Materials:
-
Cells expressing the EP2 receptor.
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
Test compound: this compound.
-
DMSO as a vehicle control.
-
PCR tubes and a thermal cycler.
-
Instrumentation for protein detection (e.g., Western blot apparatus or a high-throughput method like AlphaScreen).
-
Anti-EP2 receptor antibody.
Protocol:
-
Compound Treatment:
-
Treat intact cells with this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Quantify the amount of soluble EP2 receptor in the supernatant using Western blotting or another sensitive protein detection method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble EP2 receptor against the temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
-
Conclusion
The confirmation of on-target effects is a critical step in drug discovery and chemical probe validation. By employing a combination of orthogonal methods as detailed in this guide, researchers can build a robust body of evidence to unequivocally demonstrate the engagement of this compound with its intended target, the EP2 receptor. The direct binding assays provide quantitative affinity data, the cellular functional assays confirm the expected biological response, and biophysical methods like CETSA offer proof of target engagement in a physiological context. This multi-pronged approach provides a high degree of confidence in the on-target activity of this compound and serves as a valuable framework for the characterization of other small molecule modulators.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Study of AH13205's Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of AH13205, a selective EP2 prostanoid receptor agonist. Due to the limited publicly available data on the specific therapeutic index of this compound, this document outlines the methodologies for its determination and presents a comparative framework against other EP2 receptor agonists, supplemented with available preclinical data.
Introduction to this compound
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The activation of the EP2 receptor, a G-protein coupled receptor, initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is implicated in various physiological processes, including inflammation, immune response, and neuronal activity. The therapeutic potential of selective EP2 agonists is being explored for a range of conditions.
Therapeutic Index: A Key Indicator of Drug Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a more favorable safety profile.
Calculation:
-
Therapeutic Index (TI) = TD50 / ED50
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[1][2][3][4][5][6]
Comparative Data for EP2 Receptor Agonists
| Compound | Target | ED50 (Effective Dose, 50%) | TD50 (Toxic Dose, 50%) / LD50 (Lethal Dose, 50%) | Therapeutic Index (Calculated) | Reference |
| This compound | EP2 Agonist | Data not available | Data not available | Data not available | |
| Butaprost | EP2 Agonist | Model-dependent | Data not available | Data not available | [7][8][9] |
| PGN-9856 | EP2 Agonist | High Potency (pEC50 ≥ 8.5) | Data not available | Data not available | [10][11][12] |
| Omidenepag isopropyl | EP2 Agonist | Indicated for glaucoma | Data not available | Data not available | [13] |
Note: The potency of PGN-9856 is expressed as pEC50, which is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Direct comparison of therapeutic indices requires standardized preclinical models.
Experimental Protocols
The determination of a therapeutic index involves a series of preclinical in vivo studies to establish both efficacy and toxicity dose-response curves.[14][15][16]
Determination of Median Effective Dose (ED50)
Objective: To determine the dose of this compound that produces a desired therapeutic effect in 50% of the test subjects.[4][5][17]
Methodology:
-
Animal Model Selection: Choose a relevant animal model that mimics the human disease or condition for which this compound is being developed.
-
Dose-Response Study:
-
Administer a range of doses of this compound to different groups of animals.
-
Include a control group receiving a placebo.
-
-
Efficacy Assessment: Measure a specific, quantifiable therapeutic endpoint relevant to the disease model.
-
Data Analysis: Plot the percentage of animals exhibiting the desired effect against the administered dose. Use statistical methods (e.g., probit analysis) to calculate the ED50.
Determination of Median Toxic/Lethal Dose (TD50/LD50)
Objective: To determine the dose of this compound that causes a specific toxic effect (TD50) or is lethal (LD50) to 50% of the test subjects.[4][6]
Methodology:
-
Animal Model Selection: Typically conducted in two different mammalian species (one rodent, one non-rodent) as per regulatory guidelines.[18]
-
Single and Repeated Dose Toxicity Studies:
-
Acute Toxicity (Single Dose): Administer single, escalating doses of this compound to different groups of animals to determine the dose range causing toxicity and mortality.[15][16]
-
Sub-chronic/Chronic Toxicity (Repeated Dose): Administer the drug daily for a specified period (e.g., 28 or 90 days) to assess long-term toxicity.
-
-
Toxicity Assessment: Monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption, hematology, clinical chemistry, and perform histopathological examination of organs.
-
Data Analysis: Plot the percentage of animals exhibiting the defined toxicity or mortality against the dose. Calculate the TD50 or LD50 using appropriate statistical models.
Signaling Pathway and Experimental Workflow Visualizations
This compound (EP2 Receptor Agonist) Signaling Pathway
The binding of this compound to the EP2 receptor activates a Gαs-protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), leading to various cellular responses.[9][19][20][21][22][23]
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. youtube.com [youtube.com]
- 4. LD50 and ED50.pptx [slideshare.net]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. What are the differences between LD50 and ED50? | AAT Bioquest [aatbio.com]
- 7. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. labinsights.nl [labinsights.nl]
- 16. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 17. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharm.emory.edu [pharm.emory.edu]
- 22. biorxiv.org [biorxiv.org]
- 23. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AH13205
The following guide provides detailed procedures for the proper disposal of AH13205, a compound intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal guidelines provided are based on the known properties of similar prostaglandin E2 (PGE2) analogs and standard laboratory practices for chemical waste management. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Chemical and Physical Properties
For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound and related compounds.
| Property | Data | Reference |
| IUPAC Name | 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | [1] |
| Molecular Formula | C24H36O4 | [1] |
| Molecular Weight | 388.54 g/mol | [1] |
| Solubility | Soluble in DMSO and ethanol. | [2] |
| Storage | Store at -20°C. | [2] |
| Stability | Chemically stable under standard ambient conditions (room temperature). | [3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary for the safe disposal of this compound waste. This involves proper segregation, containment, labeling, and transfer of waste materials.
Waste Identification and Segregation
-
Identify Waste Type: Determine if the this compound waste is in solid form, in solution (e.g., dissolved in ethanol or DMSO), or constitutes contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste. It should be collected separately. For instance, solutions of this compound in flammable solvents like ethanol should be treated as flammable liquid waste.
Preparing Waste Containers
-
Select Appropriate Containers: Use only approved, chemically compatible containers for hazardous waste. Containers must be in good condition with no leaks or cracks and have a secure, screw-top cap.
-
Container Filling: Fill liquid waste containers to no more than 90% of their capacity to allow for vapor expansion and to prevent spills.
Labeling Hazardous Waste
-
Proper Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (e.g., "in Ethanol").
-
The approximate concentration and quantity of the waste.
-
The name of the principal investigator and the laboratory location.
-
The date when waste was first added to the container.
-
Storage of Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills from spreading.
-
Segregation in Storage: Store this compound waste according to its hazard class. For example, if dissolved in a flammable solvent, it should be stored in a flammable-liquids cabinet.
Arranging for Disposal
-
Waste Pickup Request: Once the container is full or has been in storage for the maximum allowed time (as per institutional guidelines, often within 6 months of the start date), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, which may involve online forms or direct contact with the EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound chemical waste.
Essential Safety Precautions
When handling this compound, it is imperative to observe the following safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat should be worn to protect street clothing.
Handling and Spill Response
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, cover the area with an inert absorbent material (e.g., sand or earth), collect it using non-sparking tools, and place it in a sealed container for disposal as hazardous waste.[4] Wash the spill area thoroughly with soap and water.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
-
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure that this compound is disposed of in a manner that is safe, responsible, and compliant with all applicable regulations.
References
Essential Safety and Operational Guide for Handling AH13205
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of AH13205, a selective prostanoid EP2-receptor agonist. The following procedural guidance is intended to ensure the safe and effective use of this research chemical in a laboratory setting.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 148436-63-9) is not publicly available, the following best practices for handling research chemicals of this nature should be strictly adhered to. This guidance is based on general laboratory safety principles for handling potent biologically active substances.
Personal Protective Equipment (PPE):
A comprehensive assessment of potential hazards should be conducted before handling this compound. At a minimum, the following PPE is required:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, inspect before use |
| Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. | Consult your institution's safety officer for specific recommendations. |
Handling Procedures:
-
Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where this compound is handled.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.
Operational Plans
Experimental Workflow:
The following diagram outlines a general workflow for an experiment involving the preparation and application of this compound to a cell culture.
Figure 1. A generalized experimental workflow for utilizing this compound in cell culture assays.
Experimental Protocol: In Vitro Cell Treatment
The following is a generalized protocol for treating cultured cells with this compound. Specific cell types, seeding densities, and treatment concentrations will need to be optimized for your particular experiment.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in cell culture medium to the final desired concentrations. It is crucial to perform serial dilutions to ensure accuracy.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Return the cells to the incubator for the desired treatment duration.
-
Following incubation, proceed with the planned downstream analyses, such as western blotting, qPCR, or functional assays.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with your institution's and local regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. The container should be puncture-resistant for sharps. |
| Contaminated Liquid Waste (e.g., cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a designated hazardous waste bag and dispose of according to your institution's guidelines. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Signaling Pathway of this compound
This compound is a selective agonist for the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor primarily activates the Gαs signaling cascade.
Figure 2. The signaling pathway initiated by the binding of this compound to the EP2 receptor.
Pathway Description:
-
Receptor Binding: this compound, an EP2 agonist, binds to the EP2 receptor on the cell surface.
-
G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Downstream Effectors: Increased intracellular cAMP levels lead to the activation of two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression.
-
Exchange protein activated by cAMP (Epac): cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2, leading to the activation of alternative signaling pathways.
-
The specific cellular response to this compound will depend on the cell type and the downstream targets of the PKA and Epac pathways expressed in that cell.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
